Scyllatoxin
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDLLUGULWYIQ-BFRWRHKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H243N45O39S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3429.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142948-19-4 | |
| Record name | 142948-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Scyllatoxin: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scyllatoxin (ScTx), also known as leiurotoxin I, is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 31-amino acid peptide that selectively blocks small-conductance calcium-activated potassium (SK) channels. This technical guide provides a comprehensive overview of the chemical structure, amino acid sequence, and three-dimensional conformation of this compound. Detailed experimental protocols for its chemical synthesis via solid-phase peptide synthesis (SPPS) and for its structural determination using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy are presented. Furthermore, the molecular mechanism of action, detailing the interaction of this compound with SK channels, is elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Chemical Structure and Amino Acid Sequence
This compound is a polypeptide consisting of 31 amino acid residues with a molecular weight of approximately 3430 Da.[1] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, which are crucial for its compact and stable three-dimensional structure. The chemical formula of this compound is C142H243N45O39S7.
Amino Acid Sequence
The amino acid sequence of this compound, presented in both three-letter and one-letter codes, is detailed in the table below. The C-terminus is amidated.
| Position | Three-Letter Code | One-Letter Code |
| 1 | Ala | A |
| 2 | Phe | F |
| 3 | Cys | C |
| 4 | Asn | N |
| 5 | Leu | L |
| 6 | Arg | R |
| 7 | Met | M |
| 8 | Cys | C |
| 9 | Gln | Q |
| 10 | Leu | L |
| 11 | Ser | S |
| 12 | Cys | C |
| 13 | Arg | R |
| 14 | Ser | S |
| 15 | Leu | L |
| 16 | Gly | G |
| 17 | Leu | L |
| 18 | Leu | L |
| 19 | Gly | G |
| 20 | Lys | K |
| 21 | Cys | C |
| 22 | Ile | I |
| 23 | Gly | G |
| 24 | Asp | D |
| 25 | Lys | K |
| 26 | Cys | C |
| 27 | Glu | E |
| 28 | Cys | C |
| 29 | Val | V |
| 30 | Lys | K |
| 31 | His | H |
Table 1: Amino Acid Sequence of this compound
Disulfide Bonds and Secondary Structure
The three-dimensional structure of this compound is stabilized by three disulfide bonds with the following connectivity: Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28. This arrangement of disulfide bridges defines a compact fold comprising a short α-helix from residues 5 to 14 and a two-stranded antiparallel β-sheet from residues 18 to 29.[2][3] This α/β motif is a common feature among scorpion toxins that target potassium channels.
| Disulfide Bond | Cysteine Residue 1 | Cysteine Residue 2 |
| 1 | Cys3 | Cys21 |
| 2 | Cys8 | Cys26 |
| 3 | Cys12 | Cys28 |
Table 2: Disulfide Bond Connectivity in this compound
Experimental Protocols
Structural Determination by 2D NMR Spectroscopy
The three-dimensional structure of this compound in solution was determined using homonuclear proton nuclear magnetic resonance (¹H NMR) spectroscopy at 500 MHz.[2][3]
A sample of purified this compound is dissolved in a 90% H₂O/10% D₂O solution to a concentration of 1-2 mM. The pH is adjusted to a value between 3.0 and 5.0 to minimize the exchange rate of amide protons with the solvent.
A series of two-dimensional NMR experiments are performed to obtain through-bond and through-space proton-proton correlations. These typically include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system. A typical mixing time for TOCSY is 80 ms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation. NOESY spectra are recorded with varying mixing times (e.g., 100, 150, and 200 ms) to account for spin diffusion.
The acquired 2D NMR data are processed using specialized software (e.g., TopSpin, NMRPipe). The processed spectra are then used for sequential assignment of all proton resonances. The NOESY cross-peaks are integrated to derive inter-proton distance constraints. Torsion angle constraints can be derived from ³J(HNα) coupling constants obtained from high-resolution 1D or 2D spectra.
The collected distance and torsion angle constraints are used as input for structure calculation programs such as DIANA, CYANA, or XPLOR-NIH. A family of structures is calculated, and the final representative structure is chosen based on the lowest energy and the best agreement with the experimental data.
Chemical Synthesis by Solid-Phase Peptide Synthesis (SPPS)
This compound can be chemically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
A Rink Amide resin is typically used to obtain the C-terminal amide. Fmoc-protected amino acids are used, with acid-labile side-chain protecting groups (e.g., Trt for Cys, Pbf for Arg, Boc for Lys, tBu for Asp and Glu).
The synthesis proceeds from the C-terminus to the N-terminus through a series of repetitive cycles:
-
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a 20% solution of piperidine in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc by-product.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF and then added to the resin to form the peptide bond.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
This cycle is repeated for each amino acid in the sequence.
After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
The linear, reduced peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then subjected to oxidative folding to form the three disulfide bonds. This can be achieved by air oxidation in a basic buffer (e.g., ammonium bicarbonate, pH 8.0) at a low peptide concentration to favor intramolecular disulfide bond formation. The correctly folded this compound is then purified by another round of RP-HPLC.
Mechanism of Action: Interaction with SK Channels
This compound is a potent and selective blocker of small-conductance Ca²⁺-activated K⁺ (SK) channels. These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.
Signaling Pathway
The binding of this compound to the SK channel pore blocks the efflux of potassium ions, leading to a decrease in the afterhyperpolarization. This results in an increase in neuronal excitability and firing frequency. The interaction is highly specific, and key residues in this compound, particularly Arg6 and Arg13, have been identified as essential for its binding and biological activity.[4]
Conclusion
This compound serves as a valuable molecular tool for studying the physiology and pharmacology of SK channels. Its well-defined structure and potent biological activity make it a lead compound for the development of novel therapeutics targeting conditions associated with neuronal hyperexcitability. The detailed protocols provided in this guide for its synthesis and structural analysis will aid researchers in further exploring the potential of this compound and its analogs in biomedical research and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the three-dimensional solution structure of this compound by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution conformation of leiurotoxin I (this compound) by 1H nuclear magnetic resonance. Resonance assignment and secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of a Potent Ion Channel Modulator: The Three-Dimensional Conformation of Scyllatoxin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Scyllatoxin (also known as Leiurotoxin I), a 31-amino acid polypeptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and specific blocker of small-conductance calcium-activated potassium (SK) channels. Its ability to modulate neuronal excitability has made it a critical tool in neuroscience and a subject of interest for therapeutic development. Understanding its three-dimensional structure is paramount to elucidating its mechanism of action and designing novel pharmaceuticals. This technical guide provides a comprehensive overview of the three-dimensional conformation of this compound, the experimental protocols used in its determination, and its interaction with its target ion channel.
Three-Dimensional Structure of this compound
The three-dimensional structure of this compound in solution was determined using homonuclear proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[1] The resulting structure reveals a compact, ellipsoidal fold characterized by a distinct arrangement of secondary structural elements.
The key features of the this compound conformation are:
-
An α-helix spanning from Leucine-5 to Serine-14.
-
An antiparallel β-sheet extending from Leucine-18 to Valine-29, which includes a tight turn at Glycine-23 and Aspartic acid-24.[1]
-
Three disulfide bridges that stabilize the overall fold. The connectivity of these bridges has been determined to be Cys4-Cys26, Cys8-Cys28, and Cys12-Cys30. It is important to note that an earlier publication reported Cys8-Cys26 and Cys12-Cys28 disulfide bridges based on the NMR data.[1]
This compact structure is crucial for its function, presenting a specific surface for interaction with the SK channel pore.
Quantitative Structural Data
The determination of the this compound structure relied on a wealth of quantitative data derived from NMR experiments. These data provide the constraints used to calculate and refine the final three-dimensional model. A summary of the key quantitative data is presented below.
| Data Type | Description | Value(s) |
| NMR Constraints | ||
| Upper Distance Constraints (from NOE) | 227[1] | |
| Torsional Angle Constraints | 67[1] | |
| Stereospecific Assignments | 10[1] | |
| Structural Statistics (PDB ID: 1SCY) | ||
| Root Mean Square Deviation (RMSD) | ||
| Superimposed backbone atoms (residues 4-31) | 0.53 Å | |
| Superimposed all heavy atoms (residues 4-31) | 1.05 Å |
Table 1: Summary of quantitative data used for and derived from the 3D structure determination of this compound.
Experimental Protocols
The determination of the three-dimensional structure of this compound was a multi-step process involving sample preparation, NMR data acquisition, and computational structure calculation.
For NMR studies, a purified sample of this compound is required. While the original studies utilized this compound purified from scorpion venom, recombinant expression or chemical synthesis are also viable methods for obtaining the toxin.[2] A typical sample preparation for NMR would involve:
-
Dissolving the purified this compound in an aqueous buffer, often a mixture of 90% H₂O and 10% D₂O to provide a lock signal for the NMR spectrometer.
-
Adjusting the pH of the sample to a value where the protein is stable and yields good quality NMR spectra, typically in the acidic to neutral range.
-
Concentrating the sample to an appropriate level for NMR, usually in the range of 1-3 mM.
The primary experimental technique used was two-dimensional ¹H-NMR spectroscopy, performed at 500 MHz.[1] The goal of these experiments is to assign all the proton resonances to specific atoms in the protein and to identify protons that are close to each other in space.
A generalized workflow for NMR data acquisition is as follows:
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid residue (spin system) by correlating all protons within that system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to measure the coupling constants between adjacent protons, which provides information about dihedral angles.
The experimental data from the NMR experiments were used to calculate the 3D structure of this compound. This was achieved using the DIANA (Distance Geometry Algorithm for NMR Applications) software, a common tool for protein structure determination from NMR data.[1]
The general workflow for structure calculation is as follows:
-
Constraint Generation: The NOESY data were converted into a list of upper distance limits between pairs of protons. The DQF-COSY data were used to generate a list of dihedral angle constraints for the protein backbone.
-
Structure Calculation with DIANA: The DIANA program uses these constraints along with the known covalent geometry of the protein (bond lengths and angles) to calculate a set of 3D structures that are consistent with the experimental data.
-
Refinement: The initial structures generated by DIANA are then refined using energy minimization to produce a final ensemble of low-energy structures that represent the solution conformation of the protein.
Signaling Pathway and Mechanism of Action
This compound exerts its physiological effects by blocking the pore of small-conductance calcium-activated potassium (SK) channels. These channels play a crucial role in regulating neuronal firing by contributing to the afterhyperpolarization that follows an action potential.
The activation of SK channels and the inhibitory action of this compound can be summarized in the following signaling pathway:
References
physiological effects of scyllatoxin on neurons
An In-depth Technical Guide to the Physiological Effects of Scyllatoxin on Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ScyTx), also known as Leiurotoxin I, is a 31-amino acid polypeptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It is a potent and highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[2] These channels are critical regulators of neuronal excitability, playing a key role in the afterhyperpolarization (AHP) that follows action potentials, which in turn governs neuronal firing patterns.[2][3] By inhibiting SK channels, this compound modulates neuronal activity, making it an invaluable pharmacological tool for studying the physiology of SK channels and a potential scaffold for the development of novel therapeutics targeting neurological disorders. This guide provides a comprehensive overview of the mechanism of action of this compound, its physiological effects on neurons, quantitative data on its interactions, detailed experimental protocols for its study, and visualizations of its molecular pathway and experimental workflows.
Mechanism of Action
The primary molecular target of this compound is the small-conductance calcium-activated potassium (SK) channel.[4] SK channels are voltage-independent potassium channels that are gated solely by intracellular calcium (Ca²⁺).[3] Their activation requires the binding of Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the channel's α-subunits.[3]
The sequence of events is as follows:
-
An action potential leads to the opening of voltage-gated Ca²⁺ channels and subsequent influx of Ca²⁺ into the neuron.
-
Intracellular Ca²⁺ concentrations rise and bind to the associated calmodulin.
-
This binding event triggers a conformational change in the SK channel, leading to the opening of its ion-conducting pore.
-
Potassium ions (K⁺) flow out of the neuron, down their electrochemical gradient.
-
This efflux of positive charge results in hyperpolarization of the cell membrane, known as the afterhyperpolarization (AHP).[3] The AHP reduces neuronal excitability and regulates the frequency of subsequent action potentials.[2]
This compound exerts its effect by physically occluding the outer pore of the SK channel, thereby preventing the efflux of K⁺ ions.[2] This blockade inhibits the medium AHP (mAHP), leading to increased neuronal excitability and a higher frequency of action potential firing.[2][3] this compound shares this mechanism and binding site with apamin, a well-characterized toxin from bee venom, and they act as competitive antagonists.[1][5]
Signaling Pathway of SK Channel Activation and this compound Inhibition
Caption: this compound blocks SK channels, preventing K⁺ efflux and the subsequent AHP.
Quantitative Data: Binding Affinity and Potency
The interaction of this compound with SK channels has been quantified through various binding and functional assays. The affinity is typically expressed as the dissociation constant (Kd), while the functional potency is often given as the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Value | Channel/Preparation | Method | Reference |
| Kd | ~80 pM | Rat brain synaptosomes | Radioligand Binding Assay | [1][4] |
| Binding Sites | Very-high-affinity | < 70 pM | Apamin/Scyllatoxin Sites | Autoradiography |
| High-affinity | ~100-500 pM | Apamin/Scyllatoxin Sites | Autoradiography | |
| Moderate-affinity | > 800 pM | Apamin/Scyllatoxin Sites | Autoradiography |
Physiological Effects on Neurons
By blocking the SK channel-mediated AHP, this compound has profound effects on neuronal physiology:
-
Increased Neuronal Excitability: The primary effect is an increase in the excitability of central neurons. By reducing the hyperpolarizing afterpotential, the threshold for firing subsequent action potentials is lowered.[2]
-
Altered Firing Patterns: SK channels are crucial for regulating repetitive firing. This compound blockade can change a neuron's firing pattern from phasic (bursting) to more tonic (sustained) firing in response to a stimulus.
-
Modulation of Synaptic Plasticity: SK channels are involved in synaptic plasticity mechanisms like long-term potentiation (LTP). By modulating postsynaptic excitability, this compound can influence the induction and maintenance of synaptic strength.
Key Experimental Protocols
The study of this compound's effects relies on a combination of biochemical and electrophysiological techniques.
Radioligand Binding Assay
This protocol is used to characterize the binding properties (Kd, Bmax) of this compound to its receptor on neuronal membranes.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous inhibitors.
-
Radiolabeling: this compound is typically synthesized with a tyrosine residue to allow for iodination with ¹²⁵I, creating ¹²⁵I-ScyTx.[1]
-
Binding Reaction: Incubate the prepared neuronal membranes with a low concentration of ¹²⁵I-ScyTx in a binding buffer.
-
Competition Assay: To determine binding affinity and specificity, parallel incubations are performed with increasing concentrations of unlabeled this compound (for homologous competition) or other compounds like apamin (for heterologous competition).[1]
-
Separation: After incubation (e.g., 60 minutes at 25°C), rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to fit a saturation or competition binding curve, from which Kd and Bmax (maximal number of binding sites) can be derived.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ion channel currents and neuronal membrane potential to assess the functional effects of this compound.[6][7]
Methodology:
-
Cell Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording Setup: Place the preparation on a microscope stage with continuous perfusion of artificial cerebrospinal fluid (aCSF). Use a glass micropipette filled with an internal solution (mimicking the intracellular environment) to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current-Clamp Recording: In this mode, the membrane potential is recorded. Elicit action potentials by injecting depolarizing current steps. Record the AHP following the action potentials.
-
Toxin Application: After establishing a stable baseline recording of the AHP, perfuse the bath with a known concentration of this compound.
-
Data Acquisition: Record the changes in the AHP amplitude and duration. This compound will cause a reduction or complete block of the medium AHP component.
-
Analysis: Quantify the AHP amplitude before and after toxin application to determine the extent of the block.
Workflow for a Patch-Clamp Experiment
Caption: A typical workflow for assessing this compound's effect on neuronal AHPs.
Implications for Research and Drug Development
The high affinity and selectivity of this compound for SK channels make it an indispensable research tool. It allows for the precise dissection of the role of these channels in various physiological and pathophysiological processes. For drug development, this compound serves as a template for designing smaller, non-peptidic molecules that can modulate SK channel activity. Given the role of SK channels in conditions such as epilepsy, ataxia, and some cognitive disorders, developing selective modulators is an area of significant therapeutic interest.[2] The detailed understanding of this compound's structure-function relationships, where residues like Arg6 and Arg13 are essential for activity, provides a critical roadmap for these design efforts.[5]
References
- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apamin - Wikipedia [en.wikipedia.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Scyllatoxin: A Technical Guide to its Natural Source, Venom Composition, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Scyllatoxin, also known as leiurotoxin I, is a potent neurotoxin isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus. This peptide is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels, making it an invaluable tool for studying the physiological roles of these channels and a potential lead compound in drug development. This guide provides an in-depth overview of this compound's natural origin, the composition of the venom in which it is found, and detailed protocols for its study.
Natural Source and Venom Composition
This compound is a minor but highly active component of the venom produced by the Israeli deathstalker scorpion, Leiurus quinquestriatus hebraeus.[1][2] This scorpion species is found in desert and scrubland habitats across North Africa and the Middle East.
Table 1: Known Components of Leiurus quinquestriatus Venom
| Component Class | Specific Examples | Target | Relative Abundance (% of total protein) |
| Potassium Channel Toxins (KScTxs) | This compound (Leiurotoxin I) | Small-conductance Ca2+-activated K+ channels (SK channels) | ~0.02% [1] |
| Charybdotoxin | Large-conductance Ca2+-activated (BK) and voltage-gated (Kv) K+ channels | Data not available | |
| Agitoxins (1, 2, and 3) | Voltage-gated K+ channels (e.g., Kv1.3) | Data not available | |
| Sodium Channel Toxins (NaScTxs) | Alpha-toxins | Voltage-gated Na+ channels (inhibit inactivation) | Abundant |
| Beta-toxins | Voltage-gated Na+ channels (affect activation) | Abundant | |
| Chloride Channel Toxins | Chlorotoxin | Chloride channels | Data not available |
| Enzymes | Hyaluronidase, Phospholipases | Extracellular matrix, Cell membranes | Data not available |
| Inorganic Salts & Elements | Sodium, Potassium, Calcium, Zinc, Manganese | General physiological roles | High concentrations[1][3] |
Physicochemical and Pharmacological Properties of this compound
This compound is a 31-amino acid peptide with a molecular weight of approximately 3429.18 Da. Its biological activity is highly dependent on its three-dimensional structure, which is stabilized by three disulfide bridges.
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Value | Target/System | Reference |
| Concentration for SK Channel Blockade | 10⁻¹³–10⁻¹¹ M | Small-conductance Ca²⁺-activated K⁺ channels | [1] |
| Binding Affinity (Kd) | 80 pM | Rat brain synaptosomes (using ¹²⁵I-[Tyr²]leiurotoxin I) | [2] |
| Inhibition of Apamin Binding (Ki) | 75 pM | Rat brain synaptosomal membranes | |
| Functional Activity (ED₅₀) | 6.5 nM | Blockade of epinephrine-induced relaxation of guinea pig taeniae coli |
Experimental Protocols
Purification of this compound from Crude Venom
The purification of this compound from the crude, lyophilized venom of L. q. hebraeus is a multi-step chromatographic process designed to isolate this low-abundance peptide from other venom components.
Methodology:
-
Solubilization and Clarification:
-
Reconstitute lyophilized crude venom in double-distilled water.
-
Centrifuge the solution at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet insoluble mucoproteins and other debris.[4]
-
Carefully collect the supernatant, which contains the soluble venom components.
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Equilibrate a Sephadex G-50 column (or similar matrix) with a suitable buffer, such as 0.1 M ammonium acetate (pH 6.8).[5]
-
Load the clarified venom supernatant onto the column.
-
Elute the components with the equilibration buffer at a constant flow rate.
-
Monitor the eluate by measuring absorbance at 280 nm.
-
Collect fractions and screen for toxicity and/or activity against SK channels. This compound is expected to elute in the fractions containing low molecular weight peptides (typically 3-4 kDa).
-
-
Ion-Exchange Chromatography:
-
Pool the active fractions from the gel filtration step.
-
Further separate the components based on charge using a cation-exchange column (e.g., CM-Sepharose), as this compound is a basic peptide.
-
Equilibrate the column with a low-ionic-strength buffer (e.g., 20 mM sodium acetate, pH 4.8).[5]
-
Load the sample and wash with the equilibration buffer.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the equilibration buffer).
-
Collect fractions and assay for the target activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Subject the active fractions from ion-exchange chromatography to one or more rounds of RP-HPLC for final purification.
-
Use a C18 column.
-
Elute the peptides using a linear gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10% to 45% acetonitrile over 60 minutes.[4]
-
Monitor the elution profile at 215 nm and 280 nm.
-
Collect the peak corresponding to this compound and verify its purity and identity through mass spectrometry and N-terminal sequencing.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the SK channel by measuring its ability to compete with a radiolabeled ligand, such as ¹²⁵I-apamin.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express SK channels (e.g., rat brain cortex) in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, set up the reaction in triplicate.
-
To each well, add:
-
For determining non-specific binding, add a high concentration of unlabeled apamin to a set of wells.
-
For determining total binding, add only the buffer instead of a competitor.
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[6]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-apamin binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Analysis of SK Channel Blockade
Whole-cell patch-clamp electrophysiology on neurons can be used to measure the slow afterhyperpolarization (AHP) that follows an action potential, a current largely mediated by SK channels. This compound's effect is observed as a reduction or elimination of this AHP.
Methodology:
-
Cell/Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampus) or cultured neurons known to exhibit a prominent AHP.
-
Transfer the preparation to a recording chamber on a microscope stage, continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Patch-Clamp Recording:
-
Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution (e.g., a K-Gluconate based solution).[1][8]
-
Using a micromanipulator, approach a target neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
AHP Measurement:
-
Operate the amplifier in current-clamp mode.[1]
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Record the membrane potential, observing the hyperpolarization that occurs immediately after the cessation of the action potential train (the AHP).
-
-
Application of this compound:
-
Establish a stable baseline recording of the AHP.
-
Perfuse the bath with aCSF containing a known concentration of this compound (e.g., in the nanomolar range).
-
After a few minutes of application, repeat the current injection protocol and record the AHP.
-
A blockade of SK channels by this compound will result in a significant reduction in the amplitude and duration of the slow AHP.
-
Mechanism of Action
This compound exerts its effect by physically occluding the outer pore of the SK channel. This blockade prevents the efflux of potassium ions, which is necessary for the repolarization and subsequent hyperpolarization of the cell membrane following an action potential. The inhibition of the slow AHP leads to an increase in neuronal excitability, as the cell can fire subsequent action potentials more readily.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. Purification and Molecular Characterization of a Mammalian Neurotoxin as a Pharmaceutical Tool from the Venom of Iranian Scorpion Androctonus crassicauda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
Scyllatoxin Binding Sites and Receptor Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyllatoxin, also known as leiurotoxin I, is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2][3] It is a 31-amino acid peptide that selectively blocks small-conductance calcium-activated potassium (SK) channels.[1][2][3] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization that follows action potentials.[4][5] Due to their involvement in various physiological processes, including synaptic plasticity, SK channels are attractive therapeutic targets for a range of neurological and cardiovascular disorders.[4][6][7] This guide provides an in-depth technical overview of this compound's binding sites on SK channels, its receptor affinity, the experimental protocols used for its characterization, and the key structural determinants of its activity.
This compound and its Target: The SK Channel
Small-conductance Ca2+-activated K+ (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium.[5][8] This activation is not direct but is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the SK channel alpha-subunit.[3][6][8][9] Upon binding of Ca2+, CaM undergoes a conformational change that leads to the opening of the channel pore, allowing potassium ions to flow out of the cell and causing hyperpolarization of the cell membrane.[3][8]
There are three main subtypes of SK channels: SK1, SK2, and SK3, each with distinct pharmacological properties and tissue distribution.[4][5] this compound, along with the bee venom toxin apamin, are the most well-characterized peptide blockers of SK channels.[4][10] They share a similar physiological action and likely bind to the same or overlapping sites on the channel, despite having different chemical structures.[10][11]
Quantitative Analysis of Receptor Affinity
The affinity of this compound and the related toxin apamin for different SK channel subtypes has been determined using various experimental techniques, primarily radioligand binding assays and electrophysiological recordings. The data reveals a high affinity of these toxins for SK channels, with some subtype selectivity.
| Toxin | Channel Subtype | Method | Affinity Metric | Value | Reference |
| This compound (Leiurotoxin I) | Rat Brain Synaptosomal Membranes | Radioligand Binding (Inhibition of 125I-apamin binding) | Ki | 75 pM | [1][12] |
| Rat Brain Synaptosomal Membranes (using 125I-[Tyr2]leiurotoxin I) | Radioligand Binding | Kd | 80 pM | [10][11][13] | |
| Guinea Pig Taenia Coli | Functional Assay (Block of epinephrine-induced relaxation) | ED50 | 6.5 nM | [12] | |
| SK2 Mutant (V342G) | Electrophysiology | Kd | 6 nM | [14][15] | |
| SK2 Mutant (S344E) | Electrophysiology | Kd | 48 nM | [14][15] | |
| SK2 Mutant (G348D) | Electrophysiology | Kd | 12 nM | [14][15] | |
| Apamin | hSK1 | Electrophysiology (Two-electrode voltage-clamp) | IC50 | 704 pM & 196 nM (biphasic) | [1] |
| rSK2 | Electrophysiology (Two-electrode voltage-clamp) | IC50 | 27 pM | [1] | |
| rSK3 | Electrophysiology (Two-electrode voltage-clamp) | IC50 | 4 nM | [1] | |
| hSK1 | Radioligand Binding (125I-apamin) | Kd | ~390 pM | [1] | |
| rSK2 | Radioligand Binding (125I-apamin) | Kd | ~4 pM | [1] | |
| rSK3 | Radioligand Binding (125I-apamin) | Kd | ~11 pM | [1] | |
| KCa2.1 (SK1) | Patch-clamp | IC50 | 4.1 nM | [5] | |
| KCa2.2 (SK2) | Patch-clamp | IC50 | 87.7 pM | [5][16] | |
| KCa2.3 (SK3) | Patch-clamp | IC50 | 2.3 nM | [5] |
Signaling Pathways and Mechanisms
The binding of this compound to the SK channel pore obstructs the flow of potassium ions, thereby inhibiting the channel's function. This leads to a reduction in the afterhyperpolarization phase of the action potential, which can increase neuronal excitability.
References
- 1. Apamin interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SK channel - Wikipedia [en.wikipedia.org]
- 4. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 6. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ablation of a Ca2+-activated K+ channel (SK2 channel) results in action potential prolongation in atrial myocytes and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Calcium-activated Potassium Channels in Atrial Fibrillation Pathophysiology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Neuronal Afterhyperpolarization with Scyllatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyllatoxin (also known as Leiurotoxin I) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability, primarily by mediating the medium afterhyperpolarization (mAHP) that follows an action potential. The mAHP is a key factor in determining neuronal firing frequency and patterns. Due to its high affinity and selectivity for SK channels, this compound serves as an invaluable pharmacological tool for investigating the physiological roles of these channels and their involvement in various neurological processes and disease states.
These application notes provide a comprehensive guide to using this compound for studying neuronal afterhyperpolarization, including detailed protocols for electrophysiological experiments and a summary of its pharmacological properties.
Mechanism of Action
This compound exerts its effect by binding to the outer pore region of SK channels, thereby physically occluding the channel and preventing the efflux of potassium ions. This blockade is competitive with apamin, another well-characterized SK channel blocker, suggesting a shared or overlapping binding site. The inhibition of SK channels by this compound leads to a reduction in the mAHP, which in turn increases neuronal excitability and firing frequency.
Quantitative Data: Pharmacological Profile of this compound and Related Compounds
The following table summarizes the inhibitory constants (Kd or IC50) of this compound and the related toxin apamin on different SK channel subtypes. This data is essential for designing experiments with appropriate toxin concentrations to achieve selective channel blockade.
| Toxin | Channel Subtype | Kd / IC50 | Species | Reference |
| This compound | hSK3 | 2.1 nM (Kd) | Human | [1] |
| hSK3_ex4 (insensitive isoform) | >500 nM | Human | [1] | |
| Apamin | hSK2 | 141 ± 21 pM (IC50) | Human | [2] |
| hSK3 | 2.62 ± 0.36 nM (IC50) | Human | [2] | |
| rSK1 | 3.3 - 12 nM (IC50) | Rat | [3] | |
| rSK2 | 63 pM (IC50) | Rat | [3] | |
| rSK3 | 2 nM (IC50) | Rat | [3] |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the signaling pathway leading to the generation of the mAHP and a typical experimental workflow for studying its modulation by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or a suitable buffer (e.g., 0.1% Bovine Serum Albumin in water to prevent adsorption to plasticware)
-
Low-adhesion microcentrifuge tubes
-
Pipettes and sterile, low-adhesion tips
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. Reconstitute the peptide in nuclease-free water or a suitable buffer to a stock concentration of 10-100 µM. The choice of solvent and concentration may vary depending on the manufacturer's instructions.
-
Aliquotting: Aliquot the stock solution into small volumes in low-adhesion microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Afterhyperpolarization
This protocol is a general guideline for recording AHPs from neurons in brain slices. Specific parameters may need to be optimized for different neuronal types and preparations.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. The solution should be bubbled with 95% O2 / 5% CO2 for at least 30 minutes before use, and the pH should be 7.4.
-
Internal Pipette Solution (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.
-
Neuron Identification: Identify a healthy neuron for recording using differential interference contrast (DIC) optics.
-
Patch-Clamp Recording:
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach the selected neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Baseline AHP Recording:
-
Switch to current-clamp mode.
-
Elicit a train of action potentials by injecting a depolarizing current step (e.g., 500-1000 ms duration, sufficient to elicit 5-10 spikes).
-
Record the subsequent afterhyperpolarization. Repeat this several times to obtain a stable baseline.
-
-
This compound Application:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 1-100 nM).
-
Bath-apply the this compound-containing aCSF to the slice.
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically 5-10 minutes).
-
-
Post-Toxin AHP Recording:
-
Repeat the current injection protocol used for the baseline recording to elicit and record the AHP in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude and the duration (e.g., time to 50% decay) of the mAHP before and after this compound application.
-
Analyze changes in neuronal firing properties, such as firing frequency and spike frequency adaptation.
-
Expected Results
Application of this compound is expected to cause a significant reduction in the amplitude and duration of the medium afterhyperpolarization (mAHP). This is due to the blockade of SK channels which are the primary contributors to this current. Consequently, a decrease in spike frequency adaptation and an increase in the overall firing rate of the neuron in response to a sustained depolarizing stimulus are also anticipated.
Troubleshooting
-
No effect of this compound:
-
Toxin degradation: Ensure the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Insufficient concentration: The SK channels in the recorded neuron may have a lower sensitivity to this compound. Try a higher concentration.
-
Neuron type: The recorded neuron may not express SK channels or the AHP may be mediated by other types of potassium channels.
-
-
Unstable recordings:
-
Poor slice health: Ensure proper slice preparation and recovery conditions.
-
Seal instability: The Giga-ohm seal may be unstable. If the seal resistance drops, the recording should be discarded.
-
Conclusion
This compound is a powerful and selective tool for the functional characterization of SK channels and their role in shaping neuronal activity. By specifically blocking the mAHP, researchers can elucidate the contribution of this current to various aspects of neuronal function, from intrinsic excitability to synaptic plasticity and network oscillations. The protocols and data presented here provide a solid foundation for the successful application of this compound in neuroscience research.
References
Application Notes: Scyllatoxin as a Pharmacological Tool for Ion Channel Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Scyllatoxin (also known as Leiurotoxin I) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a 31-amino acid peptide stabilized by three disulfide bridges, which adopts a common α/β motif.[2][3] this compound is a highly specific and high-affinity blocker of small-conductance calcium-activated potassium (SK) channels.[2][4][5] Its specificity and potency make it an invaluable pharmacological tool for the characterization, localization, and functional study of SK channels in various physiological and pathophysiological contexts.
Mechanism of Action this compound exerts its function by physically occluding the pore of SK channels.[6] Structure-function studies have identified several key amino acid residues critical for its binding and biological activity. Specifically, Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) are essential for both high-affinity binding to the SK channel protein and the toxin's functional blocking effect.[4][6][7] Additionally, Histidine at position 31 (His31) is important for the binding activity.[7] Computational studies suggest that Arg13 plays a vital role by plugging the channel pore and interacting with the conserved Gly-Tyr-Gly signature motif of the channel.[6] This targeted interaction prevents the efflux of potassium ions, thereby modulating cellular excitability.
Caption: Logical relationship of this compound's key residues interacting with the SK channel pore.
Applications in Ion Channel Research this compound's high affinity and specificity for SK channels make it a cornerstone tool for:
-
Identifying and Characterizing SK Channels: It helps distinguish SK channel currents from other potassium currents during electrophysiological recordings.[8]
-
Probing Channel Structure: Radiolabeled this compound derivatives are used in binding assays to study the toxin-receptor interaction and localize binding sites.[9]
-
Investigating Physiological Roles: By blocking SK channels, researchers can investigate their role in processes like regulating neuronal firing frequency, afterhyperpolarization, and synaptic plasticity.[1][8][10]
-
Drug Discovery: this compound serves as a template for designing novel, more specific modulators of SK channels for therapeutic applications.[11][12]
Quantitative Data: Binding Affinities of this compound
The affinity of this compound for SK channels can vary depending on the channel subtype and the experimental preparation.
| Ligand | Preparation | Channel Subtype(s) | Method | Affinity (Kd / IC50) | Reference(s) |
| ¹²⁵I-[Tyr2]this compound | Rat Brain Membranes | SK Channels | Radioligand Binding | Kd = 80 pM | [1][8] |
| This compound | Rat Brain | SK Receptor Class 1 | Radioligand Binding | < 70 pM | [7][13] |
| This compound | Rat Brain | SK Receptor Class 2 | Radioligand Binding | 100 - 500 pM | [7][13] |
| This compound | Rat Brain | SK Receptor Class 3 | Radioligand Binding | > 800 pM | [7][13] |
| This compound | tsA cells | Human SK3 (hSK3) | Electrophysiology | Kd = 2.1 nM | [14] |
| This compound | tsA cells | Human SK3 isoform (hSK3_ex4) | Electrophysiology | Insensitive (up to 500 nM) | [14] |
Signaling Pathways Involving SK Channels
SK channels are critical regulators of neuronal excitability. They are activated by increases in intracellular calcium [Ca²⁺] that can result from the opening of voltage-gated calcium channels (VGCCs) or NMDA receptors (NMDARs) following synaptic activity.[15][16] Once activated, SK channels permit K⁺ efflux, leading to membrane hyperpolarization (afterhyperpolarization), which reduces neuronal firing rates. This compound blocks this process, leading to increased neuronal excitability.
Caption: this compound blocks the SK channel-mediated afterhyperpolarization pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity of a test compound for SK channels by measuring its ability to compete with a radiolabeled this compound analog for binding to receptors in a membrane preparation.
Caption: Workflow for a competitive radioligand binding assay using this compound.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express SK channels (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate reactions for each condition.
-
Total Binding: Add membrane preparation, a fixed concentration of radiolabeled this compound (e.g., 20-50 pM ¹²⁵I-[Tyr2]this compound), and assay buffer.
-
Non-specific Binding (NSB): Add membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound or another potent SK channel blocker (e.g., 100 nM apamin) to saturate all specific binding sites.
-
Competitive Binding: Add membrane preparation, radiolabeled this compound, and increasing concentrations of the unlabeled test compound.
-
Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure SK channel currents in cultured cells and assess their blockade by this compound.
Caption: Workflow for patch-clamp analysis of SK channel blockade by this compound.
Methodology:
-
Solutions and Preparation:
-
Internal (Pipette) Solution (in mM): e.g., 135 Potassium Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and an appropriate amount of CaCl₂ to yield a known free [Ca²⁺] (e.g., 1 µM) to activate SK channels. Adjust pH to 7.2.[14]
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
-
Prepare stock solutions of this compound in the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[14]
-
-
Cell Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a single healthy cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows dialysis of the cell interior with the pipette solution.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit currents (e.g., step to +40 mV for 200 ms). The high intracellular [Ca²⁺] from the pipette solution will activate SK channels, resulting in an outward K⁺ current.
-
Record baseline currents for several minutes to ensure stability.
-
Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Allow several minutes for the toxin to take effect, continuing to apply the voltage protocol and record currents.
-
Once the current inhibition has reached a steady state, a washout can be performed by perfusing with the control external solution again.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the outward current before (control) and after this compound application.
-
Calculate the percentage of current blocked: % Block = (1 - (I_this compound / I_control)) * 100.
-
To determine an IC₅₀ value, repeat the experiment with a range of this compound concentrations and plot the % Block against the log concentration of this compound. Fit the data with a dose-response curve.
-
References
- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of the three-dimensional solution structure of this compound by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Simulation of the Interaction Between ScyTx and Small Conductance Calcium-Activated Potassium Channel by Docking and MM-PBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Apamin - Wikipedia [en.wikipedia.org]
- 11. This compound-based peptide design for E. coli expression and HIV gp120 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Repositioning for Scorpion Envenomation Treatment Through Dual Inhibition of Chlorotoxin and Leiurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. periodicparalysis.org [periodicparalysis.org]
- 15. Functional interplay between NMDA receptors, SK channels and voltage-gated Ca2+ channels regulates synaptic excitability in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SK channels regulate excitatory sy ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for Radiolabeling of Scyllatoxin and its use in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyllatoxin, also known as leiurotoxin I, is a potent blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels are crucial in regulating neuronal excitability and are implicated in various neurological disorders. The ability to quantitatively measure the binding of this compound to its receptor is essential for screening potential therapeutic agents that target SK channels. This document provides a detailed protocol for the radiolabeling of a this compound analog with Iodine-125 (¹²⁵I) and its subsequent use in receptor binding assays.
To facilitate radioiodination, a synthetic analog of this compound, [Tyr²]leiurotoxin I, is utilized. This analog, where the native phenylalanine at position 2 is replaced by a tyrosine, provides a reactive site for iodination without significantly compromising its binding affinity.[2][3][4] The Chloramine-T method is a well-established and effective procedure for incorporating ¹²⁵I into tyrosine residues of peptides and is the recommended method in this protocol.[5][6][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for ¹²⁵I-[Tyr²]this compound derived from published literature. This data is critical for the design and interpretation of binding assays.
| Parameter | Value | Reference |
| Radioligand | ¹²⁵I-[Tyr²]leiurotoxin I | [2][3][4] |
| Radioisotope | Iodine-125 (¹²⁵I) | [2][3][4] |
| Specific Activity | ~2000 Ci/mmol | [2][3][4] |
| Dissociation Constant (Kd) | ~80 pM | [2][3][4] |
| Receptor | Small-conductance Ca²⁺-activated K⁺ (SK) channels | [1][2][9] |
Experimental Protocols
Part 1: Radiolabeling of [Tyr²]this compound using the Chloramine-T Method
This protocol details the radioiodination of the synthetic this compound analog, [Tyr²]leiurotoxin I.
Materials:
-
[Tyr²]leiurotoxin I (synthetic peptide)
-
Na¹²⁵I (carrier-free)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Hydrochloric acid (10 mM)
-
Purification column (e.g., PD-10 desalting column)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Gamma counter
Procedure:
-
Peptide Reconstitution: Dissolve 10 µg of lyophilized [Tyr²]leiurotoxin I in 50 µL of 10 mM HCl. Allow it to stand for 30 minutes at room temperature to ensure complete dissolution.[5]
-
Reaction Setup: In a shielded fume hood, combine the following in a microcentrifuge tube:
-
Initiation of Iodination: Add 20 µL of freshly prepared Chloramine-T solution (0.4 mg/mL in water) to the reaction tube and start a timer immediately. Gently mix the contents.[5]
-
Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[5] The short reaction time is critical to minimize oxidative damage to the peptide.[6][7]
-
Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (0.6 mg/mL in water). Mix gently and let it stand for 5 minutes at room temperature.[5]
-
Purification of ¹²⁵I-[Tyr²]this compound:
-
Initial Separation: Purify the reaction mixture using a PD-10 desalting column pre-equilibrated with an appropriate buffer to separate the radiolabeled peptide from unreacted Na¹²⁵I.[5]
-
HPLC Purification: For higher purity, perform reverse-phase HPLC (RP-HPLC) on a C18 column.[10][11][12][13][14]
-
Elute the peptide using a gradient of acetonitrile in 0.1% trifluoroacetic acid.
-
Monitor the eluate with a UV detector (220 nm) and a gamma counter.[14]
-
Collect the fraction corresponding to mono-iodinated ¹²⁵I-[Tyr²]this compound.
-
-
-
Determination of Specific Activity: Calculate the specific activity of the purified ¹²⁵I-[Tyr²]this compound by measuring the radioactivity and quantifying the peptide concentration (e.g., by UV absorbance at 280 nm, accounting for the contribution of the iodotyrosine).
Part 2: Radioligand Binding Assay
This protocol describes a filtration-based binding assay to determine the affinity of test compounds for the this compound binding site on SK channels using membranes prepared from a suitable source (e.g., rat brain synaptosomes).
Materials:
-
Purified ¹²⁵I-[Tyr²]this compound
-
Membrane preparation containing SK channels (e.g., rat brain synaptosomes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin)
-
Unlabeled this compound or a known competitor for non-specific binding determination
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Assay Setup: Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.
-
Reaction Mixture: To each tube, add the following in order:
-
150 µL of membrane preparation (protein concentration to be optimized)
-
50 µL of binding buffer (for total binding) OR 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM) (for non-specific binding) OR 50 µL of test compound at various concentrations.
-
50 µL of ¹²⁵I-[Tyr²]this compound (at a final concentration close to its Kd, e.g., 80-100 pM).
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). Incubation should be performed with gentle agitation.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters should be pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Washing: Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in vials and measure the bound radioactivity using a gamma counter.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
This compound Signaling Pathway
References
- 1. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization (Journal Article) | OSTI.GOV [osti.gov]
- 5. gropep.com [gropep.com]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+-activated K+ channels of human and rabbit erythrocytes display distinctive patterns of inhibition by venom peptide toxins | Scilit [scilit.com]
- 10. akjournals.com [akjournals.com]
- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Scyllatoxin in Electrophysiology Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scyllatoxin (also known as Leiurotoxin I) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 31-amino acid peptide that acts as a highly selective blocker of small-conductance calcium-activated potassium (SK) channels.[1] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. The specific and high-affinity binding of this compound to SK channels makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these channels in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies.
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the pore of the SK channel. Structure-function studies have identified key amino acid residues on the toxin that are essential for its binding and blocking activity. Specifically, Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) are critical for the interaction with the channel pore. This blockade prevents the efflux of potassium ions, thereby reducing the afterhyperpolarization and increasing neuronal excitability.
Data Presentation: Quantitative Analysis of this compound and other SK Channel Blocker Activity
The inhibitory potency of this compound and other blockers on SK channels is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following tables summarize the available quantitative data for this compound and other relevant non-peptidic SK channel blockers.
| Toxin/Compound | SK Channel Subtype | Method | Affinity (Kd/IC50) | Reference |
| This compound | SK (rat brain synaptosomes) | Radioligand binding assay | ~80 pM (Kd) | [1] |
| Methyl-laudanosine | hSK1 | Whole-cell patch clamp | 1.2 ± 0.2 µM (IC50) | [2] |
| hSK2 | Whole-cell patch clamp | 0.8 ± 0.1 µM (IC50) | [2] | |
| rSK3 | Whole-cell patch clamp | 1.8 ± 0.6 µM (IC50) | [2] | |
| Methyl-noscapine | hSK1 | Whole-cell patch clamp | 5.9 ± 0.9 µM (IC50) | |
| hSK2 | Whole-cell patch clamp | 5.6 ± 0.8 µM (IC50) | ||
| rSK3 | Whole-cell patch clamp | 3.9 ± 0.8 µM (IC50) |
Experimental Protocols
The following are detailed protocols for utilizing this compound in common electrophysiological techniques to study SK channel function.
Protocol 1: Whole-Cell Patch-Clamp Recording of SK Currents
This protocol is designed to measure macroscopic SK currents from cultured cells or isolated neurons and to assess the inhibitory effect of this compound.
Materials:
-
Cells: HEK293 cells stably expressing the desired SK channel subtype or primary neurons.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, 40 HEPES, and a Ca2+ buffer system (e.g., EGTA and CaCl2) to achieve a desired free Ca2+ concentration (e.g., 1 µM) to activate SK channels. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 µM) in a suitable buffer (e.g., external solution with 0.1% BSA to prevent non-specific binding) and store at -20°C.
-
Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) or a step protocol to elicit SK currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the toxin to equilibrate and for the current inhibition to reach a steady state.
-
Record the currents in the presence of this compound.
-
To determine a dose-response curve, apply increasing concentrations of this compound, with a washout step in between if possible.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is suitable for studying SK channels expressed in Xenopus oocytes and examining the effect of this compound.
Materials:
-
Xenopus laevis oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the desired SK channel subtype.
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.6 with NaOH.
-
Recording Solution: ND96 solution.
-
This compound Stock Solution: As described in Protocol 1.
-
TEVC setup: Stereomicroscope, micromanipulators, voltage-clamp amplifier, data acquisition system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes.
-
Inject each oocyte with 50 nL of SK channel cRNA (10-50 ng/µL).
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution supplemented with antibiotics.
-
-
Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a voltage step protocol (e.g., depolarizing steps from -80 mV to +60 mV in 20 mV increments for 500 ms) to elicit SK currents.
-
Record baseline currents.
-
Perfuse the chamber with the recording solution containing this compound.
-
Record currents after the effect of the toxin has reached a steady state.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of the depolarizing voltage steps.
-
Analyze the data as described in the whole-cell patch-clamp protocol to determine the inhibitory effect of this compound.
-
Visualizations
Signaling Pathway of SK Channel Activation
Caption: Activation pathway of small-conductance calcium-activated potassium (SK) channels.
Experimental Workflow for Characterizing this compound Inhibition
Caption: Workflow for characterizing the inhibitory effect of this compound on SK channels.
Conclusion
This compound is a powerful and selective tool for the study of SK channels. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this toxin in their electrophysiological investigations. Proper experimental design and data analysis, as outlined here, are crucial for obtaining reliable and reproducible results that will contribute to a deeper understanding of the role of SK channels in health and disease.
References
Application Notes & Protocols: Measuring Scyllatoxin's Effect on Ion Currents
Introduction
Scyllatoxin (also known as Leiurotoxin I) is a 31-amino acid polypeptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It is a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels.[2][3] These channels are critical regulators of neuronal excitability, playing a key role in the afterhyperpolarization that follows an action potential.[4] By blocking SK channels, this compound increases neuronal excitability, making it a valuable pharmacological tool for studying the physiology of these channels and their role in various neurological processes, including learning and memory.[2] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to measure the effects of this compound on ion currents, focusing on electrophysiological and fluorescence-based techniques.
Electrophysiological Techniques: Patch-Clamp
Electrophysiology, particularly the patch-clamp technique, is the gold standard for directly measuring ion channel activity.[5][6] It offers high-fidelity, real-time measurement of the ionic currents flowing through channels in the cell membrane, allowing for detailed characterization of toxin effects on channel kinetics and voltage dependence.[7][8]
Whole-Cell Voltage-Clamp
The whole-cell configuration of the patch-clamp technique is most commonly used to study the macroscopic currents from the entire population of ion channels on a cell.[8] In this mode, the membrane potential is "clamped" at a specific value, and the current required to maintain that potential is measured, which corresponds to the current flowing through the ion channels.
Experimental Workflow: Whole-Cell Patch-Clamp
References
- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apamin - Wikipedia [en.wikipedia.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. scielo.br [scielo.br]
- 8. docs.axolbio.com [docs.axolbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scyllatoxin Concentration for In Vitro Experiments
Welcome to the technical support center for the use of scyllatoxin in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as leiurotoxin I, is a peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. Its primary mechanism of action is the potent and selective blockade of small-conductance calcium-activated potassium channels (SK channels).[1] By blocking these channels, this compound inhibits the afterhyperpolarization (AHP) phase that follows an action potential in excitable cells, leading to an increase in neuronal excitability.
Q2: What is the typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound is highly dependent on the specific experimental system, including the cell type, the expression level of SK channels, and the assay being performed. However, based on binding affinity and functional studies, the effective concentration range typically falls within the picomolar to nanomolar range. Binding studies have shown very-high-affinity sites at <70 pM, high-affinity sites at approximately 100-500 pM, and moderate-affinity sites at >800 pM.[2][3] A dissociation constant (Kd) of 2.1 nM has been reported for the human SK3 channel.[4]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound should be stored in its lyophilized form at -20°C. To prepare a stock solution, reconstitute the lyophilized peptide in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. To minimize peptide loss due to adsorption to surfaces, it is recommended to use low-protein-binding tubes. After reconstitution, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment.
Q4: Are there any known off-target effects of this compound?
This compound is considered a highly selective blocker of SK channels. However, as with any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is crucial to perform thorough concentration-response experiments to identify the lowest effective concentration that elicits the desired effect on SK channels, thereby minimizing the potential for non-specific interactions.
Data Presentation
The following table summarizes the reported binding affinities and effective concentrations of this compound in various in vitro systems. This data can serve as a starting point for designing your concentration optimization experiments.
| Target | Cell/Tissue Type | Assay Type | Reported Value (Kd, IC50, or Effective Concentration) | Reference |
| Apamin Binding Sites (very-high-affinity) | Brain | Radioligand Binding | < 70 pM | [2][3] |
| Apamin Binding Sites (high-affinity) | Brain | Radioligand Binding | ~100-500 pM | [2][3] |
| Apamin Binding Sites (moderate-affinity) | Brain | Radioligand Binding | > 800 pM | [2][3] |
| hSK3 Channel | tsA cells | Electrophysiology | Kd = 2.1 nM | [4] |
| Ca2+-activated K+ channels | Muscle cells in culture | Electrophysiology (AHP block) | Not specified, but effective | [1] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using Patch-Clamp Electrophysiology
This protocol outlines a method to determine the IC50 of this compound on SK channel currents in a specific cell type using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing SK channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
-
This compound stock solution
-
Perfusion system
Methodology:
-
Cell Preparation: Culture the cells of interest on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.
-
Baseline Recording: Record baseline SK channel currents. These can be elicited by a voltage step protocol or by a puff application of a calcium donor. The afterhyperpolarization (AHP) following a train of action potentials is a common method to assess SK channel activity.
-
This compound Application: Using a perfusion system, apply increasing concentrations of this compound to the bath. Start with a concentration well below the expected IC50 (e.g., 10 pM) and increase in half-log or log increments.
-
Data Acquisition: At each concentration, record the SK channel current or AHP amplitude after it has reached a steady state.
-
Data Analysis: Normalize the current or AHP amplitude at each this compound concentration to the baseline recording. Plot the normalized response against the logarithm of the this compound concentration.
-
IC50 Determination: Fit the resulting concentration-response curve to a sigmoidal dose-response equation to determine the IC50 value.
Protocol 2: Optimizing this compound Concentration using a Fluorescence-Based Membrane Potential Assay
This protocol provides an alternative to electrophysiology for determining the optimal concentration of this compound by measuring changes in membrane potential in a population of cells.
Materials:
-
Cells expressing SK channels
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound stock solution
-
Reagents to induce SK channel activation (e.g., a calcium ionophore like ionomycin)
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
This compound Pre-incubation: Add a range of this compound concentrations to the wells and incubate for a sufficient time to allow for channel binding.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence in each well using the plate reader.
-
SK Channel Activation: Add a stimulus to activate SK channels (e.g., ionomycin) to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Measurement: Immediately after stimulation, measure the change in fluorescence over time. Activation of SK channels will cause hyperpolarization, leading to a change in fluorescence. This compound will inhibit this change.
-
Data Analysis: Calculate the change in fluorescence in response to the stimulus for each this compound concentration.
-
Concentration-Response Curve: Plot the inhibition of the fluorescence response against the this compound concentration and fit the data to determine the EC50 or IC50.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Low or no expression of SK channels in the cells. 2. Inactive this compound. 3. Inappropriate concentration range. | 1. Verify SK channel expression using RT-PCR, Western blot, or by testing a known SK channel activator. 2. Use a fresh aliquot of this compound. Verify the activity on a positive control cell line known to express this compound-sensitive SK channels. 3. Test a wider range of concentrations, starting from the low picomolar range and extending to the high nanomolar range. |
| High variability between replicates | 1. Inconsistent cell health or density. 2. Pipetting errors. 3. Instability of the recording or assay conditions. | 1. Ensure consistent cell seeding and health across all wells/dishes. 2. Use calibrated pipettes and low-retention tips. For serial dilutions, prepare a fresh dilution series for each experiment. 3. Monitor and maintain stable temperature, pH, and perfusion rates during the experiment. |
| Effect is not dose-dependent | 1. Concentration range is too narrow or is on the plateau of the dose-response curve. 2. Off-target effects at high concentrations. 3. Saturation of the binding sites. | 1. Expand the range of concentrations tested in both directions. 2. Focus on the lower end of the effective concentration range to ensure specificity. 3. This is expected at higher concentrations; ensure you have sufficient data points in the linear portion of the curve to accurately determine the IC50/EC50. |
| Incomplete blockade of SK channel activity at high concentrations | 1. Presence of this compound-insensitive SK channel isoforms (e.g., hSK3_ex4).[4] 2. The measured current is a composite of SK and other channel types. 3. Degradation of this compound. | 1. Investigate the specific SK channel isoforms expressed in your cell type. 2. Use other specific channel blockers to isolate the SK channel component of the current. 3. Use a fresh, properly stored aliquot of this compound. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. periodicparalysis.org [periodicparalysis.org]
troubleshooting scyllatoxin inactivity in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scyllatoxin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as leiurotoxin I, is a 31-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] Its primary mechanism of action is the potent and selective blockade of small-conductance calcium-activated potassium channels (SK channels).[1][2] By blocking these channels, this compound inhibits the afterhyperpolarization phase that follows an action potential in neurons, leading to increased neuronal excitability.[2]
Q2: How should I properly store and handle lyophilized this compound?
Lyophilized this compound should be stored at -20°C in a desiccated environment.[3] Before opening the vial, it is recommended to allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation, which can affect the stability of the peptide.
Q3: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, sterile, high-purity water is a suitable solvent. For experimental dilutions, the choice of buffer will depend on the specific assay. It is crucial to use a buffer system that maintains a stable pH and is compatible with the experimental setup (e.g., artificial cerebrospinal fluid for electrophysiology). Avoid using solvents that may cause peptide aggregation or degradation.
Q4: What are the typical effective concentrations for this compound in experiments?
The effective concentration of this compound is highly dependent on the experimental model and the specific subtype of SK channel being targeted. This compound can discriminate between different classes of apamin receptors with varying affinities.[4]
-
High-affinity receptors: < 70 pM
-
Medium-affinity receptors: 100 - 500 pM
-
Low-affinity receptors: > 800 pM
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide: this compound Inactivity
This guide addresses common issues that may lead to a lack of this compound activity in your experiments.
Q1: I am not observing any effect of this compound in my patch-clamp experiment. What are the possible reasons?
Several factors could contribute to the apparent inactivity of this compound in a patch-clamp setup. Consider the following troubleshooting steps:
-
Improper Toxin Preparation:
-
Action: Ensure the lyophilized toxin was properly equilibrated to room temperature before reconstitution to avoid moisture contamination.
-
Action: Reconstitute the toxin in a suitable, high-purity solvent. For stock solutions, use sterile water. For final dilutions, use the appropriate extracellular recording solution (e.g., aCSF).
-
Action: Prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Incorrect Toxin Concentration:
-
Action: Verify the calculations for your dilutions. It is advisable to perform a concentration-response experiment to determine the optimal concentration for your specific cell type and SK channel subtype.
-
-
Degradation of the Toxin:
-
Action: Peptides in solution can be susceptible to degradation by proteases. Keep solutions on ice and use them promptly after preparation. For longer-term storage of stock solutions, aliquot and freeze at -20°C or -80°C.
-
Action: Ensure that all solutions and equipment are sterile to minimize microbial contamination, which can introduce proteases.
-
-
Issues with the Experimental System:
-
Action: Confirm the presence and functional expression of SK channels in your cells of interest.
-
Action: Check the health and viability of your cells. Unhealthy cells may not exhibit the expected ion channel activity.
-
Action: Ensure the perfusion system is working correctly and delivering the toxin to the cells. Check for air bubbles in the perfusion line which can disrupt flow.[5]
-
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation can indicate peptide aggregation, which will lead to inactivity.
-
Action: Briefly sonicate the stock solution to aid in solubilization.
-
Action: Consider reconstituting the peptide in a small amount of a solvent like acetonitrile or DMSO before diluting to the final aqueous buffer. However, always check the tolerance of your experimental system to these organic solvents.
-
Action: To prevent aggregation, it is recommended to use buffers containing anti-aggregation agents like a non-ionic surfactant (e.g., 0.1% Tween-20) if compatible with your assay.
Q3: How can I perform a quality control check to ensure my this compound is active?
If you suspect your this compound has lost activity, you can perform a simple bioassay.
-
Action: A functional assay using a known cell line expressing a high density of SK channels (e.g., certain neuronal cell lines) can be used. Measure a known SK channel-dependent current (e.g., the afterhyperpolarization current) before and after the application of your this compound. A reduction in this current will confirm the activity of the toxin.
-
Action: If available, a binding assay using radiolabeled this compound or a competitor like radiolabeled apamin can be performed to assess the binding affinity of your toxin preparation.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Binding Affinity (Kd) | |||
| High-affinity sites | < 70 pM | Brain membranes | [4] |
| Medium-affinity sites | 100 - 500 pM | Brain membranes | [4] |
| Low-affinity sites | > 800 pM | Brain membranes | [4] |
| Molecular Weight | 3,423.1 g/mol | N/A | [1][3] |
| Storage Temperature | |||
| Lyophilized | -20°C | N/A | [3] |
| Stock Solution (in water) | -20°C (short-term) or -80°C (long-term) | N/A | General Peptide Guidelines |
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature for at least 60 minutes.
-
Prepare the desired volume of sterile, high-purity water (e.g., for a 100 µM stock solution from 0.1 mg of this compound, add 292.1 µL of water).
-
Carefully add the water to the vial, cap it, and gently vortex to dissolve the peptide completely.
-
Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol provides a general guideline for testing the effect of this compound on SK channels.
-
Cell Preparation: Prepare your cells (e.g., cultured neurons or acute brain slices) according to your standard laboratory protocol.
-
Solutions:
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline SK channel activity. This can be elicited by a depolarizing voltage step that activates voltage-gated calcium channels, leading to an increase in intracellular calcium and subsequent activation of SK channels, observed as an afterhyperpolarization current.
-
Prepare a fresh dilution of this compound in the external solution at the desired final concentration (e.g., 1-100 nM).
-
Perfuse the this compound-containing external solution onto the cell.
-
Record the SK channel activity again in the presence of this compound. A reduction or block of the afterhyperpolarization current indicates this compound activity.
-
Wash out the toxin with the control external solution to observe any reversal of the effect.
-
Visualizations
Caption: Mechanism of this compound action on SK channels.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. This compound | 142948-19-4 | PSC-4260-S | Biosynth [biosynth.com]
- 2. SK channel - Wikipedia [en.wikipedia.org]
- 3. 116235-63-3・this compound (Scorpion, Leiurus quinquestriatus hebraeus)・333-42601[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
refining protocols for scyllatoxin application in patch-clamp experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the application of scyllatoxin in patch-clamp experiments. It is designed for researchers, scientists, and drug development professionals working in electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (also known as Leiurotoxin I) is a neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. Its primary molecular targets are small-conductance calcium-activated potassium channels (SK channels), which are critical in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows action potentials.[1]
Q2: Which subtypes of SK channels does this compound block?
A2: this compound is a potent blocker of SK channels. While it is often used as a general SK channel blocker, its affinity can vary between subtypes. It has been shown to bind to apamin-sensitive sites, which are associated with SK2 and SK3 channels.[1] The precise affinity for each subtype can vary across different tissues and experimental conditions.
Q3: What are the common off-target effects of this compound?
A3: While this compound is relatively selective for SK channels, high concentrations may lead to off-target effects. As with many peptide toxins, at micromolar concentrations, it could potentially interact with other ion channels.[2][3] It is crucial to determine the optimal concentration range through a dose-response curve to minimize non-specific binding.
Q4: Is the blocking effect of this compound reversible?
A4: The reversibility of this compound's block can be slow and sometimes incomplete, a common characteristic of high-affinity peptide toxins.[4] Washout times may need to be extended, and in some cases, the block may be considered pseudo-irreversible within the typical timeframe of a patch-clamp experiment.
Q5: How should this compound be stored?
A5: Lyophilized this compound should be stored at -20°C or lower for long-term stability.[5][6][7][8] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C. For short-term use, a refrigerated temperature of 4°C is acceptable for a few days.[5][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on SK currents. | 1. Incorrect toxin concentration: The concentration may be too low to elicit a response. 2. Toxin degradation: Improper storage or handling may have led to loss of activity. 3. Absence or low expression of SK channels: The cell type being studied may not express SK channels or may express them at very low densities. 4. Slow onset of action: The toxin may require a longer application time to reach its binding site and exert its effect. | 1. Perform a concentration-response experiment to determine the optimal blocking concentration. Start with a concentration in the low nanomolar range. 2. Ensure proper storage of lyophilized and reconstituted toxin. Use fresh aliquots for each experiment. 3. Verify SK channel expression in your cell type using molecular techniques (e.g., qPCR, Western blot) or by applying a known SK channel activator to confirm the presence of functional channels. 4. Increase the perfusion time of the this compound-containing solution. |
| Incomplete block of SK currents. | 1. Sub-saturating toxin concentration: The concentration used may not be sufficient to block all available SK channels. 2. Presence of different SK channel subtypes: The cell may express multiple SK channel subtypes with varying affinities for this compound. 3. Rapid washout or unstable application: The perfusion system may not be maintaining a stable concentration of the toxin at the cell surface. | 1. Increase the concentration of this compound. 2. Use subtype-specific blockers if available to dissect the contribution of different SK channels. 3. Ensure a stable and continuous perfusion of the toxin solution. Check the perfusion system for any leaks or fluctuations in flow rate. |
| Irreversible or very slow washout of the toxin effect. | 1. High-affinity binding: this compound binds tightly to SK channels, leading to slow dissociation rates. 2. Toxin sticking to tubing: The peptide may adsorb to the surface of the perfusion tubing. | 1. Extend the washout period with control solution. In some cases, complete reversal may not be achievable within the experimental timeframe. 2. Pre-treat the perfusion tubing with a solution containing a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to reduce non-specific binding. |
| Variability in results between experiments. | 1. Inconsistent toxin preparation: Variations in the reconstitution and dilution of the toxin can lead to different effective concentrations. 2. Differences in cell health or passage number: The expression levels of ion channels can change with cell culture conditions. 3. Fluctuations in experimental conditions: Changes in temperature, pH, or ionic concentrations can affect both channel function and toxin binding. | 1. Prepare a large stock solution of this compound, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. 2. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 3. Maintain stable and consistent experimental parameters (temperature, pH of solutions, etc.) throughout all experiments. |
Quantitative Data Summary
| Parameter | Value | Notes | Reference(s) |
| Target Channels | Small-conductance Ca2+-activated K+ (SK) channels | Primarily apamin-sensitive subtypes (SK2, SK3). | [1] |
| Binding Affinity (Kd) | Very-high-affinity: < 70 pM High-affinity: ~100-500 pM Moderate-affinity: > 800 pM | Affinity can vary depending on the tissue and SK channel subtype composition. | [1] |
| Effective Concentration | 1 nM - 100 nM | A concentration-response curve is recommended to determine the optimal concentration for the specific cell type and experimental conditions. | [9] |
| Molecular Weight | ~3.5 kDa | This compound is a 31-amino acid peptide. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[7]
-
Reconstitute the lyophilized peptide in a sterile, high-quality solvent. A common choice is sterile deionized water or a buffer solution (e.g., HEPES-buffered saline).
-
To aid dissolution, gently vortex or sonicate the vial. Avoid vigorous shaking which can cause peptide degradation.
-
Prepare a high-concentration stock solution (e.g., 10 µM or 100 µM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][7][8]
-
For daily use, a fresh or recently thawed aliquot can be stored at 4°C for a few days.[7]
-
Whole-Cell Patch-Clamp Protocol for this compound Application
-
Cell Preparation:
-
Culture cells expressing the SK channels of interest on glass coverslips suitable for patch-clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External (Bath) Solution (aCSF): Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Continuously bubble the solution with 95% O₂/5% CO₂ to maintain a pH of 7.4.
-
Internal (Pipette) Solution: A typical internal solution for recording potassium currents contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. Adjust the pH to 7.2-7.3 with KOH. The free Ca²⁺ concentration can be adjusted to activate SK channels.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a healthy cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a potential of -60 mV.
-
-
This compound Application:
-
Prepare the final working concentration of this compound by diluting the stock solution into the external solution (aCSF) immediately before use. It is advisable to include a carrier protein like 0.1% BSA in the final solution to prevent the peptide from sticking to the perfusion system.
-
Establish a stable baseline recording of SK currents. SK currents can be elicited by a voltage ramp or step protocol, or by the application of a calcium ionophore in the presence of extracellular calcium.
-
Apply this compound via a perfusion system.[10][11][12][13][14] Ensure the perfusion outlet is positioned close to the cell to allow for rapid solution exchange.
-
Continuously perfuse the cell with the this compound-containing solution until a steady-state block is achieved.
-
To test for reversibility, switch the perfusion back to the control external solution and record for an extended period.
-
Visualizations
Caption: this compound blocks SK channels, inhibiting K⁺ efflux and reducing afterhyperpolarization.
Caption: Experimental workflow for this compound application in patch-clamp recordings.
Caption: A logical troubleshooting guide for common issues in this compound patch-clamp experiments.
References
- 1. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scorpion venom components that affect ion-channels function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage-Gated K+/Na+ Channels and Scorpion Venom Toxins in Cancer [frontiersin.org]
- 4. Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. jpt.com [jpt.com]
- 9. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple perfusion system for patch-clamp studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Achieving Maximal Speed of Solution Exchange for Patch Clamp Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scitech.com.au [scitech.com.au]
- 13. biologic.net [biologic.net]
- 14. biologic.net [biologic.net]
addressing variability in scyllatoxin potency between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in scyllatoxin potency between batches. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as leiurotoxin I, is a 31-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels.[1][2] These channels play a crucial role in neuronal excitability by contributing to the afterhyperpolarization that follows an action potential. By blocking these channels, this compound can increase neuronal excitability.[1]
Q2: What are the primary sources of this compound for research?
This compound for research purposes is typically produced through two main methods:
-
Solid-phase peptide synthesis: This chemical synthesis method allows for the precise construction of the peptide chain.[3]
-
Recombinant expression: This biological method commonly utilizes Escherichia coli (E. coli) to produce the toxin.[4][5]
Both methods can introduce variability between batches if not carefully controlled.
Q3: Why is correct disulfide bonding critical for this compound potency?
This compound's three-dimensional structure, which is essential for its biological activity, is stabilized by three disulfide bonds (Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28).[3] Incorrect disulfide bond formation, or scrambling, can lead to misfolded, inactive, or significantly less potent toxin.
Q4: How can I assess the potency of my this compound batch?
Potency is a measure of the biological activity of the this compound batch. Common methods for assessing potency include:
-
Electrophysiology: Techniques like patch-clamp can directly measure the ability of this compound to block SK channel currents in cells expressing these channels.[6]
-
Binding Assays: Radioligand binding assays can be used to determine the affinity of this compound for its receptor on the SK channel.[7][8]
Q5: How should I store this compound to maintain its potency?
For long-term storage, it is recommended to store this compound, whether in lyophilized form or in solution, at -20°C or below. For short-term use, solutions can be kept at 4°C. Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation. It is best to aliquot the stock solution into smaller, single-use volumes. The stability of peptides like this compound can be sensitive to pH, with a pH range of 5.0-5.5 often providing good stability for many peptides by minimizing degradation and aggregation.[9][10]
Troubleshooting Guides
Variability in this compound potency between batches can arise from issues in production, purification, or handling. The following guides provide structured troubleshooting for common problems.
Guide 1: Recombinant this compound Expression Issues
Variations in the expression of recombinant this compound in E. coli are a common source of inconsistent potency.
Problem: Low Yield or No Expression of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Induction Conditions | Optimize the concentration of the inducing agent (e.g., IPTG), the cell density at induction (OD600), induction temperature, and duration. Lower temperatures (e.g., 16-25°C) can sometimes improve the yield of soluble protein.[11] |
| Plasmid or Host Strain Issues | Verify the integrity of the expression plasmid by sequencing. Ensure you are using a suitable E. coli expression strain (e.g., BL21(DE3)). |
| Codon Usage Mismatch | The this compound gene may contain codons that are rare in E. coli, leading to truncated or misfolded protein. Consider using a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains). |
| Protein Toxicity | This compound expression might be toxic to the E. coli host. Use a tightly regulated promoter system and consider lower induction temperatures and shorter induction times to minimize toxicity. |
Problem: this compound is Expressed but Insoluble (Inclusion Bodies)
| Potential Cause | Recommended Solution |
| High Expression Rate | Reduce the expression rate by lowering the induction temperature (e.g., 16-25°C) and using a lower concentration of the inducer. |
| Incorrect Disulfide Bond Formation | Expressing this compound in the reducing environment of the E. coli cytoplasm can prevent proper disulfide bond formation. Consider expressing the protein with a periplasmic localization signal, as the periplasm provides a more oxidizing environment conducive to disulfide bond formation. |
| Lack of Chaperones | Co-express molecular chaperones to assist in proper protein folding. |
| Suboptimal Lysis and Refolding | If this compound is in inclusion bodies, optimize the solubilization and refolding protocols. This often involves using denaturants (e.g., urea, guanidine-HCl) followed by a gradual removal of the denaturant in a refolding buffer containing redox shuffling agents (e.g., reduced and oxidized glutathione) to promote correct disulfide bond formation. |
Guide 2: Purification and Folding Issues
Improper purification and folding can lead to inactive or less potent this compound.
Problem: Incorrect Disulfide Bond Formation
| Potential Cause | Recommended Solution |
| Suboptimal Redox Environment during Refolding | Optimize the ratio of reduced to oxidized glutathione in the refolding buffer. The optimal ratio can vary and may require empirical determination. |
| Incorrect pH or Temperature of Refolding Buffer | The pH and temperature of the refolding buffer can significantly impact the rate and correctness of disulfide bond formation. Screen a range of pH values (typically around 8.0-9.0) and temperatures. |
| Peptide Concentration Too High | High peptide concentrations during refolding can promote intermolecular disulfide bond formation and aggregation. Perform refolding at a low protein concentration. |
Problem: Low Purity or Presence of Contaminants
| Potential Cause | Recommended Solution |
| Inefficient Chromatography | Optimize the purification protocol, which typically involves techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Adjust the gradient, flow rate, and mobile phase composition to improve separation.[12][13][14][15] |
| Contamination with Truncated or Modified Peptides | Use high-resolution analytical techniques like mass spectrometry to identify contaminants. Adjust purification parameters to separate these from the full-length, correctly folded this compound. |
| Endotoxin Contamination (from E. coli expression) | If the this compound is intended for use in cellular assays, endotoxin removal steps are crucial. Use commercially available endotoxin removal columns. |
Guide 3: Potency and Stability Issues
Even with a pure product, potency can vary due to issues with stability and handling.
Problem: Low or Inconsistent Biological Activity
| Potential Cause | Recommended Solution |
| Protein Aggregation | This compound may aggregate over time, reducing the concentration of active monomer. Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. Optimize storage buffer conditions (pH, ionic strength, excipients) to minimize aggregation.[9][16][17][18] |
| Oxidation or Other Chemical Modifications | Sensitive residues in the peptide can be subject to oxidation or other chemical modifications during storage or handling, leading to a loss of activity. Store under an inert gas (e.g., argon or nitrogen) and minimize exposure to light. |
| Improper Storage | Repeated freeze-thaw cycles can damage the peptide. Aliquot the this compound into single-use volumes and store at -20°C or -80°C. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of storage vials, especially at low concentrations. Consider using low-protein-binding tubes or adding a carrier protein like bovine serum albumin (BSA) to the buffer, if compatible with the downstream application. |
Experimental Protocols
Protocol 1: General Workflow for Recombinant this compound Expression and Purification
This protocol provides a general workflow. Optimization of specific steps will be required.
Protocol 2: Disulfide Bond Analysis by Mass Spectrometry
This protocol outlines the general steps for verifying the correct disulfide linkages in this compound.
-
Sample Preparation:
-
An aliquot of the purified this compound is treated with a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to serve as a control.
-
A separate aliquot is prepared under non-reducing conditions to preserve the existing disulfide bonds.
-
-
Enzymatic Digestion:
-
Both the reduced/alkylated and the non-reduced samples are subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) under conditions that minimize disulfide bond scrambling.
-
-
LC-MS/MS Analysis:
-
The peptide fragments from both digests are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The mass spectra of the non-reduced sample will contain peaks corresponding to peptides linked by disulfide bonds.
-
Fragmentation of these linked peptides in the mass spectrometer will produce a characteristic pattern of ions that can be used to identify the specific cysteine residues involved in the bond.[19][20][21][22][23]
-
Specialized software is used to analyze the complex MS/MS data and map the disulfide linkages. The results are compared to the known correct disulfide connectivity of this compound.
-
Signaling Pathway
This compound exerts its effects by blocking small-conductance calcium-activated potassium (SK) channels. The following diagram illustrates the general signaling pathway affected by this compound.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Scorpion Toxins Specific for Potassium (K+) Channels: A Historical Overview of Peptide Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holublab.com [holublab.com]
- 4. This compound-based peptide design for E. coli expression and HIV gp120 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. issc.org [issc.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 20. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the specificity of scyllatoxin for its target channels
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the specificity of scyllatoxin for its target channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound primarily targets small-conductance calcium-activated potassium channels (SK channels). It can functionally block these channels, which are involved in regulating neuronal excitability by contributing to the afterhyperpolarization phase following an action potential. This compound has been shown to compete with apamin for binding to these channels, suggesting they share a common or overlapping binding site.[1]
Q2: Which amino acid residues in this compound are critical for its binding to SK channels?
Structure-function relationship studies have identified several key residues essential for this compound's binding and activity. Chemical modification studies have shown that Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) are essential for both binding to the SK channel protein and the functional effect of the toxin.[1][2] Histidine at position 31 (His31) is also important for binding activity.[1][2]
Q3: Are there known off-target effects for this compound?
While this compound is known for its high affinity for SK channels, the potential for off-target effects should always be considered, especially at higher concentrations. Off-target binding can lead to ambiguous experimental results and potential toxicity in therapeutic applications. It is crucial to empirically determine the optimal concentration range for your specific experimental setup to minimize off-target interactions.
Q4: What are the common strategies to enhance the specificity of this compound?
Several protein engineering strategies can be employed to improve the specificity of this compound:
-
Site-Directed Mutagenesis: Altering specific amino acid residues to increase affinity for the target channel or decrease affinity for off-target channels. Alanine scanning is a common technique to identify residues critical for binding.
-
Chimeric Peptides: Combining domains from different toxins to create novel peptides with altered specificity and potency.
-
Chemical Modifications: Introducing non-natural amino acids or modifying existing ones to enhance binding properties and stability.
-
Computational Modeling: Using in silico methods to predict the effects of mutations on toxin-channel interactions and guide the design of more specific variants.
Q5: How can I measure the change in binding affinity of my engineered this compound?
Radioligand binding assays and electrophysiological techniques are the gold-standard methods for quantifying changes in binding affinity.
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand (like your this compound analog) to its receptor. Competition binding assays can be used to determine the inhibition constant (Ki) of your unlabeled mutant this compound against a known radiolabeled ligand.
-
Electrophysiology (Patch-Clamp): This technique allows you to measure the functional effect of the toxin on ion channel activity. By applying different concentrations of your this compound mutant and measuring the resulting channel block, you can determine the half-maximal inhibitory concentration (IC50), which is an indicator of its potency.
Troubleshooting Guides
Issue 1: Low yield of mutant this compound after expression and purification.
| Possible Cause | Troubleshooting Step |
| Codon usage not optimized for the expression system. | Synthesize a gene with codons optimized for your expression host (e.g., E. coli). |
| Formation of inclusion bodies. | Try expressing the peptide at a lower temperature (e.g., 16-20°C). Use a different expression vector with a weaker promoter or a solubility-enhancing fusion tag (e.g., MBP, GST). |
| Proteolytic degradation. | Use a protease-deficient expression strain. Add protease inhibitors during cell lysis and purification. |
| Incorrect disulfide bond formation. | Co-express with disulfide bond isomerases. Optimize refolding conditions (e.g., redox buffer composition, pH, temperature). |
Issue 2: Mutant this compound shows reduced or no activity in functional assays.
| Possible Cause | Troubleshooting Step |
| The mutated residue is critical for binding. | Refer to structure-activity relationship data. The mutation may have disrupted a key interaction with the channel. Consider a more conservative mutation (e.g., Arg to Lys instead of Ala). |
| Improper folding of the mutant peptide. | Verify the secondary structure using techniques like Circular Dichroism (CD) spectroscopy. Ensure correct disulfide bond formation through mass spectrometry. |
| Peptide degradation in the assay buffer. | Check the stability of your peptide in the assay buffer over the time course of the experiment. Consider adding protease inhibitors if degradation is suspected. |
| Incorrect peptide concentration. | Accurately determine the concentration of your purified peptide using a reliable method (e.g., BCA assay, amino acid analysis). |
Issue 3: High non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Suboptimal blocking of non-specific sites. | Increase the concentration of the blocking agent (e.g., BSA). Test different blocking agents. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). |
| Radioligand sticking to assay plates or filters. | Add a small amount of non-ionic detergent (e.g., 0.1% Tween-20) to the assay and wash buffers. Use low-protein-binding plates. |
| Insufficient washing. | Increase the number and/or volume of washes after filtration to remove unbound radioligand more effectively. |
| Radioligand concentration is too high. | Perform saturation binding experiments to determine the optimal radioligand concentration, which should ideally be at or below the Kd value. |
Quantitative Data Summary
| This compound Variant | Target Channel | Affinity/Potency | Key Findings | Reference |
| [Tyr2]leiurotoxin I (synthetic analog) | SK Channels | Kd = 80 pM | This synthetic, iodinatable analog retains high affinity, making it suitable for radioligand binding assays. | [3] |
| Wild-type this compound | Apamin-sensitive SK Channels | High Affinity (pM to low nM range) | Binds with very high affinity to a subset of SK channels, with reported binding affinities ranging from <70 pM to ~800 pM depending on the tissue. | [1][2] |
| This compound with modified Arg6 or Arg13 | SK Channels | Essentially Abolished | These arginine residues are critical for the electrostatic interactions with the channel pore. Their modification leads to a complete loss of binding and functional activity. | [1][2] |
| This compound with modified His31 | SK Channels | Drastically Decreased | Iodination of His31 significantly reduces binding activity, indicating its importance in the toxin-channel interface. | [1][2] |
| This compound with modified Lysine residues or Glu27 | SK Channels | Not Significantly Altered | Modification of these residues does not have a major impact on the binding affinity of the toxin. | [1][2] |
Experimental Protocols
Site-Directed Mutagenesis of this compound (Overlap Extension PCR)
This protocol describes the introduction of a point mutation into the this compound coding sequence using a four-primer PCR method.
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu, Phusion)
-
dNTPs
-
Template DNA (plasmid containing the wild-type this compound gene)
-
Four primers:
-
A (Forward, flanking): Anneals upstream of the this compound gene.
-
B (Reverse, mutagenic): Contains the desired mutation and overlaps with primer C.
-
C (Forward, mutagenic): The reverse complement of primer B, containing the mutation.
-
D (Reverse, flanking): Anneals downstream of the this compound gene.
-
-
Agarose gel and electrophoresis equipment
-
DNA purification kit
-
Cloning vector and competent E. coli cells for transformation.
Methodology:
-
First Round of PCR:
-
Set up two separate PCR reactions.
-
Reaction 1: Use primers A and B with the template DNA. This will amplify the 5' portion of the gene up to the mutation site.
-
Reaction 2: Use primers C and D with the template DNA. This will amplify the 3' portion of the gene from the mutation site onwards.
-
-
Purification of PCR Products:
-
Run the products of both reactions on an agarose gel.
-
Excise the bands corresponding to the correct sizes.
-
Purify the DNA fragments using a gel extraction kit.
-
-
Second Round of PCR (Overlap Extension):
-
Set up a new PCR reaction using the purified fragments from step 2 as the template.
-
Add the flanking primers A and D to this reaction. The overlapping regions of the two fragments (containing the mutation) will anneal, and the polymerase will extend them to create the full-length, mutated this compound gene.
-
-
Purification and Cloning:
-
Purify the final PCR product.
-
Digest the product and the cloning vector with appropriate restriction enzymes.
-
Ligate the mutated gene into the vector and transform into competent E. coli.
-
-
Verification:
-
Select colonies and isolate plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of a mutant this compound by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-[Tyr2]this compound) for binding to SK channels in a membrane preparation.
Materials:
-
Membrane preparation from a source rich in SK channels (e.g., rat brain synaptosomes).
-
Radiolabeled this compound analog (e.g., ¹²⁵I-[Tyr2]this compound).
-
Unlabeled mutant this compound (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration of the unlabeled mutant this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled wild-type this compound).
-
-
Incubation:
-
To each well, add the membrane preparation, a fixed concentration of the radiolabeled this compound (typically at or below its Kd), and varying concentrations of the unlabeled mutant this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the mutant this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the mutant this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional inhibition of SK channels by a mutant this compound in a whole-cell patch-clamp configuration.
Materials:
-
Cell line expressing the target SK channel subtype.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1.1 EGTA, 10 HEPES, 2 Na₂-ATP, pH 7.2, with free Ca²⁺ buffered to a concentration that activates SK channels, e.g., 300 nM).
-
Mutant this compound stock solution.
Methodology:
-
Cell Preparation:
-
Plate the cells expressing the SK channels on coverslips suitable for patch-clamp recording.
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp or step protocol to elicit SK channel currents.
-
Record the baseline current in the absence of the toxin.
-
-
Toxin Application:
-
Perfuse the cell with the extracellular solution containing a known concentration of the mutant this compound.
-
Allow sufficient time for the toxin effect to reach a steady state.
-
Record the current in the presence of the toxin.
-
-
Dose-Response Curve:
-
Wash out the toxin and repeat the application with different concentrations of the mutant this compound.
-
Measure the percentage of current inhibition at each concentration.
-
Plot the percentage of inhibition against the logarithm of the toxin concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for enhancing this compound specificity.
References
- 1. This compound, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Scyllatoxin vs. Apamin: A Comparative Guide to their Effects on SK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of scyllatoxin and apamin, two potent peptide toxins that act as inhibitors of small-conductance calcium-activated potassium (SK) channels. Understanding the nuanced differences in their mechanisms and potencies is crucial for leveraging these toxins as pharmacological tools and for the development of novel therapeutics targeting SK channels.
Quantitative Comparison of Inhibitory Potency
This compound and apamin are both high-affinity blockers of SK channels, but they exhibit distinct subtype selectivities and potencies. Apamin, a bee venom toxin, is the more extensively characterized of the two and generally displays higher potency, particularly for the SK2 subtype.[1][2] this compound, derived from scorpion venom, also potently blocks SK channels.[2][3] The inhibitory constants (IC₅₀/Kd) vary across different SK channel subtypes and species orthologs, as summarized below.
| Toxin | Channel Subtype | Species | IC₅₀ / Kd |
| Apamin | SK1 (KCa2.1) | Human | 1 - 12 nM[4][5] |
| SK1 (KCa2.1) | Rat | Insensitive[1] | |
| SK2 (KCa2.2) | Rat / Human | 30 - 87.7 pM[2][4][5] | |
| SK3 (KCa2.3) | Human | 0.6 - 4.0 nM[4][5] | |
| hSK3 (isoform) | Human | 0.8 nM[3][6] | |
| hSK3_ex4 (splice variant) | Human | Insensitive (>100 nM)[3][6] | |
| This compound | SK1 (KCa2.1) | Not specified | Kd ~80-325 nM[6] |
| SK2 (KCa2.2) | Rat (mutants) | Kd ~6-48 nM[7] | |
| hSK3 (isoform) | Human | Kd = 2.1 nM[3][6] | |
| hSK3_ex4 (splice variant) | Human | Insensitive (>500 nM)[3][6] |
Mechanism of Action: An Allosteric Block
Both apamin and this compound inhibit SK channels by binding to the extracellular face of the channel, but they do not act as simple pore blockers that physically occlude the ion conduction pathway.[1][8] Instead, they employ a more complex allosteric mechanism.[1][9]
Evidence points to a binding site that involves residues in both the outer pore vestibule (turret region) and the extracellular loop between the S3 and S4 transmembrane segments (S3-S4 loop).[1][9] This dual-contact binding is thought to induce a conformational change in the channel, stabilizing a non-conducting state and thereby preventing potassium ion efflux.[9] This allosteric model explains why mutations in the S3-S4 loop, which is distant from the pore's central axis, can drastically alter toxin sensitivity.[1][2] For instance, the insensitivity of rat SK1 to apamin is attributed to differences in this S3-S4 loop region compared to the sensitive human SK1 isoform.[1]
Caption: Allosteric inhibition of SK channels by apamin and this compound.
Experimental Protocols
The characterization of this compound and apamin's effects on SK channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure macroscopic currents through SK channels expressed in a heterologous system (e.g., HEK293 or tsA cells).
1. Cell Culture and Transfection:
-
HEK293 or tsA cells are cultured under standard conditions (e.g., DMEM/F12, 10% fetal bovine serum, 37°C, 5% CO₂).[4]
-
Cells are transiently or stably transfected with plasmids encoding the specific human or rat SK channel subtype (SK1, SK2, or SK3).[4][10] A co-transfected fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.
-
Experiments are typically performed 24-48 hours post-transfection.[4]
2. Solutions and Reagents:
-
Internal Pipette Solution (in mM): 135 Potassium Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and 8.7 CaCl₂ (to achieve a final free [Ca²⁺] of ~1 µM). The pH is adjusted to 7.2 with KOH.[6] This high calcium concentration ensures constitutive activation of the SK channels.
-
External Bath Solution (N-Ringer, in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[10]
-
Toxins: Apamin and this compound are prepared as concentrated stock solutions and diluted to their final concentrations in the external bath solution immediately before application.[4]
3. Electrophysiological Recording:
-
Whole-cell recordings are established using borosilicate glass pipettes with resistances of 2-4 MΩ.[6]
-
Membrane currents are measured using a patch-clamp amplifier (e.g., EPC-9 or EPC-10).[4][6]
-
To elicit SK channel currents, a voltage ramp protocol is commonly used. For example, the membrane potential is held at -80 mV and then ramped from -120 mV to +60 mV over 400 ms.[6][10] This allows for the measurement of current over a range of voltages.
-
After establishing a stable baseline current, the external solution containing the toxin (apamin or this compound) is perfused into the recording chamber.
-
The reduction in the outward current at a specific voltage (e.g., 0 mV) is measured to determine the degree of inhibition.
4. Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the toxin concentration.
-
The data are fitted with the Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited) and the Hill coefficient.[1]
References
- 1. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An apamin- and this compound-insensitive isoform of the human SK3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 6. uni-ulm.de [uni-ulm.de]
- 7. researchgate.net [researchgate.net]
- 8. Apamin - Wikipedia [en.wikipedia.org]
- 9. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules [elifesciences.org]
- 10. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Scorpion Toxins Targeting K+ Channels: Scyllatoxin and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of scyllatoxin and other prominent scorpion toxins that selectively target potassium (K+) channels. By presenting key performance data, detailed experimental methodologies, and visual representations of affected signaling pathways, this document serves as a valuable resource for researchers investigating ion channel function and developing novel therapeutics.
Introduction to Scorpion Toxins as K+ Channel Modulators
Scorpion venoms are a rich source of peptidyl toxins that have evolved to potently and selectively modulate the activity of various ion channels. Among these, toxins targeting potassium (K+) channels are of particular interest due to the crucial role of these channels in regulating neuronal excitability, muscle contraction, and other physiological processes. This guide focuses on this compound and compares its properties and performance with other well-characterized scorpion toxins that target K+ channels, namely charybdotoxin, iberiotoxin, and noxiustoxin.
This compound (also known as Leiurotoxin I) is a potent blocker of small-conductance Ca2+-activated K+ (SK) channels[1]. These channels are critical in shaping the afterhyperpolarization phase of the action potential and regulating neuronal firing patterns. In contrast, other scorpion toxins target different classes of K+ channels, such as large-conductance Ca2+-activated K+ (BK) channels and various voltage-gated K+ (Kv) channels. Understanding the distinct specificities and mechanisms of action of these toxins is paramount for their use as pharmacological tools and as starting points for drug design.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50) of this compound and other scorpion toxins against various K+ channel subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Toxin Specificity and Affinity for Ca2+-Activated K+ Channels
| Toxin | Target K+ Channel Subtype | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Source Organism |
| This compound | SK1, SK2, SK3 | <70 pM to >800 pM | ~1 nM (SK3) | Leiurus quinquestriatus hebraeus |
| Iberiotoxin | BK (KCa1.1) | ~1 nM | ~250 pM - 2 nM | Buthus tamulus |
| Charybdotoxin | BK (KCa1.1), IK (KCa3.1) | ~0.5-1.5 nM (Jurkat cells) | ~15 nM (Ca-activated K channel) | Leiurus quinquestriatus hebraeus |
| Noxiustoxin | Ca2+-activated K+ channels | 100 pM (displaces [125I]NTX) | - | Centruroides noxius |
Table 2: Toxin Specificity and Affinity for Voltage-Gated K+ Channels
| Toxin | Target K+ Channel Subtype | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Source Organism |
| Charybdotoxin | Kv1.2, Kv1.3 | - | 5.6 nM (Kv1.2) | Leiurus quinquestriatus hebraeus |
| Noxiustoxin | Kv channels | 0.2 nM (type n K+ channels) | - | Centruroides noxius |
| Iberiotoxin | Generally selective for BK over Kv channels | - | - | Buthus tamulus |
| This compound | Generally selective for SK over Kv channels | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of scorpion toxins with K+ channels.
Electrophysiological Recording (Patch-Clamp)
Objective: To measure the inhibitory effect of scorpion toxins on K+ channel currents in real-time.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell line expressing the K+ channel of interest (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
Scorpion toxin stock solution (e.g., in external solution with 0.1% BSA to prevent adhesion).
Procedure:
-
Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.
-
Plate cells expressing the target K+ channel onto glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal) in the cell-attached configuration.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage steps to elicit K+ channel currents. For example, for Kv channels, depolarizing steps from -80 mV to +60 mV in 10 mV increments can be used. For Ca2+-activated channels, the internal solution should contain a defined free Ca2+ concentration.
-
Record baseline currents in the absence of the toxin.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the scorpion toxin.
-
Record currents in the presence of the toxin until a steady-state block is achieved.
-
To determine the IC50, apply a range of toxin concentrations and measure the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled scorpion toxin to its target K+ channel.
Materials:
-
Radiolabeled scorpion toxin (e.g., [125I]-Scyllatoxin)
-
Cell membranes or synaptosomes prepared from tissues or cells expressing the target K+ channel.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA).
-
Non-labeled ("cold") scorpion toxin for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare cell membranes by homogenization and centrifugation of the source tissue or cells. Resuspend the final membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Set up the binding assay in microcentrifuge tubes or a 96-well plate.
-
For total binding, add a fixed amount of membrane protein (e.g., 50-100 µg), a range of concentrations of the radiolabeled toxin, and binding buffer to a final volume.
-
For non-specific binding, add the same components as for total binding, but also include a high concentration of the non-labeled toxin (e.g., 1 µM) to saturate the specific binding sites.
-
Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer (e.g., binding buffer without BSA) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the saturation binding data using non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).
Signaling Pathways and Mechanisms of Action
The blockade of different K+ channel subtypes by these scorpion toxins leads to distinct physiological effects by modulating specific signaling pathways.
This compound and SK Channel Blockade
This compound potently blocks SK channels, which are activated by intracellular Ca2+. The blockade of SK channels prevents K+ efflux, leading to a reduction in the medium afterhyperpolarization (mAHP) that follows an action potential. This results in increased neuronal excitability and can enhance synaptic plasticity.
Caption: this compound blocks SK channels, inhibiting K+ efflux and reducing the mAHP.
Iberiotoxin and BK Channel Blockade
Iberiotoxin is a highly selective blocker of BK channels. These channels are activated by both membrane depolarization and intracellular Ca2+. In many cell types, BK channels are physically coupled to Ca2+ sources like voltage-gated Ca2+ channels (VGCCs). Their activation provides a negative feedback mechanism to limit Ca2+ influx and repolarize the membrane. Blockade by iberiotoxin disrupts this feedback, leading to prolonged depolarization and enhanced Ca2+ signaling.
Caption: Iberiotoxin blocks BK channels, disrupting the negative feedback on Ca2+ influx.
Charybdotoxin and Noxiustoxin: Broader Spectrum Blockers
Charybdotoxin and noxiustoxin exhibit a broader blocking profile, affecting both Ca2+-activated and certain voltage-gated K+ channels. This lack of high selectivity makes them useful for initial characterization of K+ currents but requires careful interpretation of results. Their effect on cellular signaling is a composite of blocking multiple K+ channel types, leading to more complex changes in membrane potential and excitability.
Caption: Logical relationship of toxin selectivity for different K+ channel subtypes.
Conclusion
This compound, charybdotoxin, iberiotoxin, and noxiustoxin are invaluable tools for the study of K+ channel physiology and pharmacology. Their distinct selectivities allow for the dissection of the roles of different K+ channel subtypes in complex biological processes. While this compound and iberiotoxin offer high selectivity for SK and BK channels, respectively, charybdotoxin and noxiustoxin provide broader spectrum inhibition. The choice of toxin will depend on the specific research question and the experimental system. This guide provides a foundational comparison to aid in the selection and application of these potent neurotoxins in research and drug discovery.
References
Unraveling Scyllatoxin's Mechanism: A Comparative Guide Forged by Site-Directed Mutagenesis
A deep dive into the molecular intricacies of Scyllatoxin's interaction with small-conductance calcium-activated potassium (SK) channels reveals a compelling story of structure-function relationships, confirmed through the precision of site-directed mutagenesis. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound and its engineered mutants, juxtaposed with alternative SK channel modulators, and supported by experimental data and detailed protocols.
This compound (ScyTx), a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has been instrumental in characterizing the pharmacology and physiology of SK channels. These channels are critical regulators of neuronal excitability and are implicated in a variety of physiological processes. The high affinity and selectivity of this compound for SK channels have made it a valuable molecular probe. Early chemical modification studies pointed to the essential role of specific amino acid residues in its activity. However, it is the application of site-directed mutagenesis that has definitively elucidated the toxin's mechanism of action at a molecular level, allowing for the precise substitution of amino acids and subsequent functional characterization.
This guide will dissect the experimental evidence derived from these studies, presenting quantitative data in a clear, comparative format. We will also explore alternative SK channel modulators, providing a broader context for understanding the therapeutic potential and challenges associated with targeting these vital ion channels.
Comparative Analysis of this compound and its Mutants
Site-directed mutagenesis studies have been pivotal in identifying the key residues of this compound responsible for its high-affinity binding and blockade of SK channels. The positively charged arginine residues at positions 6 and 13 have been a primary focus of these investigations.
| Toxin/Mutant | Target Channel | Method | Affinity (Kd/IC50) | Fold Change vs. Wild-Type | Reference |
| Wild-Type this compound | hSK3 | Electrophysiology | 2.1 nM (Kd) | - | [1] |
| Wild-Type this compound | Rat brain synaptosomes | Radioligand Binding | 80 pM (Kd) | - | [2] |
| This compound (Arg6 -> Leu6) | hSKCa2 | Not Specified | ~75-fold decrease in binding activity | 75 | [3] |
| This compound (Arg6 & Arg13 neutralized) | Not Specified | Not Specified | Complete loss of bioactivity | >1000 | [3] |
Table 1: Quantitative data from site-directed mutagenesis studies on this compound.
The dramatic loss of activity upon mutation of Arg6 and Arg13 underscores their critical role in the toxin-channel interaction. Computational modeling, supported by this mutagenesis data, suggests that these arginine residues form crucial electrostatic interactions with acidic residues in the outer vestibule of the SK channel pore.[3] Specifically, Arg13 is hypothesized to act as a "plug," physically occluding the ion conduction pathway.[3]
Comparison with Alternative SK Channel Modulators
The landscape of SK channel modulators extends beyond this compound, encompassing other peptide toxins and a growing number of small molecules. Understanding the comparative pharmacology of these agents is crucial for the development of selective therapeutics.
| Modulator | Type | Target Channel(s) | Affinity (IC50/Kd) | Reference |
| Peptide Toxins | ||||
| Apamin | Peptide | SK2 > SK3 > hSK1 | ~70 pM (SK2), 0.63-6 nM (SK3), 1-8 nM (hSK1) | [4] |
| Tamapin | Peptide | SK2 > SK3 > SK1 | 24 pM (SK2), 1.7 nM (SK3), 42 nM (SK1) | [5] |
| Small Molecules | ||||
| NS8593 | Negative Modulator | SK1, SK2, SK3 | 0.42 µM (SK1), 0.6 µM (SK2), 0.73 µM (SK3) (Kd) | |
| UCL1684 | Blocker | hSK2.1, rSK2.2 | 762 pM (hSK2.1), 364 pM (rSK2.2) (IC50) |
Table 2: Comparative affinities of alternative SK channel modulators.
Apamin, a well-studied peptide toxin from bee venom, also blocks SK channels with high affinity and shares an overlapping binding site with this compound.[6] Tamapin, another scorpion toxin, exhibits remarkable selectivity for the SK2 subtype.[3][5] In contrast to these peptide blockers, small molecules like NS8593 act as negative allosteric modulators, reducing the channel's sensitivity to intracellular calcium.[7]
Experimental Protocols
The confirmation of this compound's mechanism through site-directed mutagenesis relies on a series of well-defined experimental procedures. Below are generalized protocols for the key experiments.
Site-Directed Mutagenesis of this compound
This protocol outlines the generation of this compound mutants using PCR-based site-directed mutagenesis.
-
Template DNA: A plasmid vector containing the cDNA sequence for wild-type this compound.
-
Primer Design: Design complementary oligonucleotide primers (25-45 bp) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction containing the template DNA, mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform PCR with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar medium. Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Expression and Purification of this compound Mutants
This protocol describes the production and purification of the mutant this compound peptides.
-
Expression:
-
Transform the verified mutant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Continue to grow the culture for several hours at an optimized temperature.
-
-
Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
-
-
Purification:
-
If the toxin is expressed as a fusion protein (e.g., with a His-tag or MBP-tag), use affinity chromatography for initial purification.
-
Cleave the fusion tag using a specific protease (e.g., thrombin or TEV protease).
-
Further purify the cleaved toxin using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the purity and identity of the final product by mass spectrometry.
-
Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol details the functional characterization of this compound mutants on SK channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect the cells with a plasmid containing the cDNA for the desired SK channel subtype (e.g., SK1, SK2, or SK3).
-
-
Patch-Clamp Recording:
-
Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, adjusted to pH 7.3 with KOH. The free Ca2+ concentration can be buffered to a specific level.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Establish a whole-cell patch-clamp configuration.
-
Record SK channel currents in response to voltage steps or ramps.
-
-
Data Acquisition and Analysis:
-
Apply wild-type or mutant this compound at various concentrations to the bath solution.
-
Measure the inhibition of the SK channel current at each concentration.
-
Construct a dose-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound mutants for SK channels.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target SK channel in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [125I]-Apamin) and varying concentrations of the unlabeled competitor (wild-type or mutant this compound).
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
-
Visualizing the Molecular Logic
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. An apamin- and this compound-insensitive isoform of the human SK3 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tamapin, a venom peptide from the Indian red scorpion (mesobuthus tamulus) that targets small conductance Ca2+-activated K+ channels and afterhyperpolarization currents in central neurons - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 4. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamapin, a venom peptide from the Indian red scorpion (Mesobuthus tamulus) that targets small conductance Ca2+-activated K+ channels and afterhyperpolarization currents in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Studies of Marine Toxins Targeting Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
Advancing SK Channel Research: A Comparative Guide to Scyllatoxin Analogs with Enhanced Selectivity
For researchers, scientists, and drug development professionals, the selective modulation of small-conductance calcium-activated potassium (SK) channels is a critical area of investigation for therapeutic intervention in a range of neurological and cardiovascular disorders. Scyllatoxin (ScyTx), a peptide from scorpion venom, is a known blocker of SK channels. However, its limited selectivity across the three subtypes (SK1, SK2, and SK3) has driven the development of analogs with improved targeting capabilities. This guide provides an objective comparison of key this compound analogs, focusing on their enhanced selectivity, supported by experimental data and detailed methodologies.
Unlocking Subtype Selectivity: The Case of Lei-Dab7
Structure-activity relationship studies have been pivotal in engineering this compound analogs with refined selectivity. A landmark achievement in this field is the development of Lei-Dab7 , a synthetic analog of Leiurotoxin I (this compound) that exhibits remarkable selectivity for the SK2 channel subtype.
The key modification in Lei-Dab7 is the substitution of the methionine residue at position 7 with a positively charged, unnatural amino acid, diaminobutanoic acid (Dab). This single substitution dramatically alters the binding affinity of the toxin for the different SK channel subtypes, transforming it into a highly selective SK2 inhibitor.
Comparative Analysis of this compound and its Analogs
The following table summarizes the quantitative data on the binding affinities of this compound and its highly selective analog, Lei-Dab7. For a broader perspective on SK channel blockers, data for Apamin (a bee venom toxin) and Tamapin (a toxin from the Indian red scorpion) are also included.
| Toxin/Analog | Target SK Channel Subtype | Binding Affinity (Kd or IC50) | Selectivity Profile | Reference |
| This compound (Leiurotoxin I) | SK2 | Kd ≈ 2.1 nM | Potent blocker of SK2 and SK3, weak blocker of SK1. | [1] |
| SK3 | Potent | |||
| SK1 | Weak | |||
| Lei-Dab7 | SK2 | Kd = 3.8 nM | >200-fold selective for SK2 over SK1 and SK3. | [2] |
| SK1 | > 1 µM | [2] | ||
| SK3 | > 1 µM | [2] | ||
| Apamin | SK2 | High (pM to low nM range) | SK2 > SK3 > SK1 | [3] |
| SK3 | Intermediate | |||
| SK1 | Low | |||
| Tamapin | SK2 | IC50 = 24 pM | Highly potent and selective for SK2. SK2 >> SK3 > SK1 | [3] |
| SK3 | IC50 = 1.7 nM | (~70-fold less potent than for SK2) | [3] | |
| SK1 | IC50 = 42 nM | (~1750-fold less potent than for SK2) | [3] |
Note: While significant progress has been made in developing SK2-selective analogs of this compound, there is a notable lack of publicly available, well-characterized this compound analogs with high selectivity for SK1 or SK3 channels. The focus of analog development has largely been on achieving SK2 selectivity.
Experimental Methodologies
The determination of the binding affinities and selectivity profiles of these toxins relies on precise experimental techniques. The following are detailed protocols for the key experiments cited.
Electrophysiology
Objective: To functionally assess the inhibitory effect of this compound analogs on SK channel currents.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with cDNA encoding for the desired human SK channel subtype (hSK1, hSK2, or hSK3).
-
Whole-Cell Patch-Clamp Recordings:
-
Recordings are performed at room temperature (21-23 °C) using a patch-clamp amplifier.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution contains (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to yield a free Ca2+ concentration of 1 µM, adjusted to pH 7.2 with KOH.
-
Cells are held at a holding potential of -80 mV.
-
SK channel currents are elicited by voltage ramps from -120 mV to +40 mV over 200 ms.
-
-
Data Acquisition and Analysis:
-
Currents are recorded before and after the application of the toxin at various concentrations.
-
The inhibitory concentration (IC50) is determined by fitting the concentration-response data to the Hill equation.
-
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound analogs to SK channels.
Protocol:
-
Membrane Preparation:
-
HEK-293 cells expressing the target SK channel subtype are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to SK channels, typically 125I-Apamin.
-
Increasing concentrations of the unlabeled this compound analog (the competitor) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Kd) of the analog is calculated from the IC50 value using the Cheng-Prusoff equation.[4]
-
Visualizing the Molecular Landscape
To better understand the context of SK channel modulation, the following diagrams illustrate the signaling pathway involving SK channels and the experimental workflow for evaluating this compound analogs.
Caption: SK channel activation by calcium influx and its downstream effects.
Caption: Workflow for evaluating this compound analogs with improved selectivity.
References
- 1. Selective Coupling of T-Type Calcium Channels to SK Potassium Channels Prevents Intrinsic Bursting in Dopaminergic Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and characterization of a highly selective peptide inhibitor of the small conductance calcium-activated K+ channel, SkCa2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamapin, a venom peptide from the Indian red scorpion (Mesobuthus tamulus) that targets small conductance Ca2+-activated K+ channels and afterhyperpolarization currents in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Scyllatoxin: A Comparative Analysis of its Effects in Preclinical Animal Models
Scyllatoxin, also known as Leiurotoxin I, is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a selective blocker of small-conductance calcium-activated potassium (SK) channels, which play a crucial role in neuronal excitability and signaling. This guide provides a comparative overview of the effects of this compound in various animal models, its mechanism of action, and compares its activity with other SK channel modulators. The information is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Comparison of this compound and Other SK Channel Blockers
This compound exerts its effects by binding to and inhibiting SK channels, leading to a reduction in the afterhyperpolarization that follows an action potential. This, in turn, increases neuronal excitability. Its high affinity and selectivity for SK channels have made it a valuable tool in neuroscience research.
While extensive quantitative in vivo data for this compound across multiple animal models is limited in publicly available literature, we can draw comparisons with other well-studied SK channel blockers, such as apamin, which shares a similar mechanism of action. Apamin, a peptide toxin from bee venom, also blocks SK channels and has been shown to elicit a range of effects in animal models, including enhanced learning and memory, as well as motor impairments at higher doses.[1][2]
Below is a summary of the qualitative effects and known quantitative data for this compound and the alternative SK channel blocker, apamin.
| Toxin | Animal Model | Observed Effects | Quantitative Data (LD50) |
| This compound (Leiurotoxin I) | Guinea Pig | Contraction of Taenia coli (ex vivo) | Not widely reported in literature |
| Rat | Blocks after-hyperpolarization in cultured muscle cells | Not widely reported in literature | |
| Mouse | Potential nematocidal effects of the whole venom[3] | Not widely reported in literature | |
| Apamin | Rat | Tremor, ataxia, hemorrhagic effects in lungs, enhanced learning and memory[1] | |
| Mouse | Convulsions, spinal spasticity, enhanced learning and memory[1] | Intraperitoneal: 3.8 mg/kg, Subcutaneous: 2.9 mg/kg, Intravenous: 4 mg/kg, Intracerebral: 1800 ng/kg[1] | |
| Cat | Disinhibition of polysynaptic spinal reflexes[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the administration of toxins and the assessment of their effects in rodent models.
Intracerebroventricular (ICV) Injection in Mice
This protocol is suitable for the direct administration of toxins into the central nervous system.
Materials:
-
This compound or alternative SK channel blocker
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Surgical tools (scalpel, drill, sutures)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, 2.0 mm ventral from the skull surface).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the desired volume of toxin dissolved in aCSF over several minutes.
-
Slowly retract the needle and suture the incision.
-
Monitor the animal for recovery and subsequent behavioral changes.
Behavioral Assessment: Morris Water Maze for Learning and Memory
This test is used to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5 m diameter) filled with opaque water
-
Submerged platform
-
Video tracking system
-
Visual cues around the maze
Procedure:
-
Acquisition Phase:
-
Place the mouse into the water facing the wall of the tank at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 5 consecutive days.
-
-
Probe Trial:
-
On the 6th day, remove the platform from the tank.
-
Place the mouse in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Signaling Pathways and Mechanisms
This compound's primary molecular target is the SK channel. The blockade of this channel has downstream effects on neuronal signaling.
The diagram above illustrates the signaling cascade. An action potential in the presynaptic terminal leads to neurotransmitter release. In the postsynaptic neuron, this causes depolarization and calcium entry, which activates SK channels. The subsequent potassium efflux leads to afterhyperpolarization, which regulates the neuron's firing rate. This compound blocks the SK channel, preventing this hyperpolarization and thereby increasing neuronal excitability.
Experimental Workflow
A typical workflow for evaluating the in vivo effects of this compound is depicted below.
References
- 1. Leiurotoxin I (this compound), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels Prevents Arrhythmias in Rat Atria During β-Adrenergic and Muscarinic Receptor Activation [frontiersin.org]
- 3. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Scyllatoxin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Scyllatoxin, a potent neurotoxin. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to mitigate environmental contamination. The following step-by-step instructions are designed to provide clear, actionable plans for the effective inactivation and disposal of this compound waste.
I. Principle of Decontamination
The primary method for this compound disposal is through chemical inactivation. This process chemically alters the toxin, rendering it non-toxic. The recommended method, based on protocols for similar peptide toxins, involves treatment with a strong oxidizing agent, such as sodium hypochlorite (bleach), or a suitable enzymatic detergent.[1][2]
II. Required Materials and Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure all necessary materials and personal protective equipment are readily available.
Materials:
-
Appropriate chemical waste container, clearly labeled.
-
Sodium hypochlorite solution (household bleach, typically 5-6%).[1][2]
-
Sodium thiosulfate or sodium bisulfite (for neutralization of excess bleach, if required by local regulations).
-
pH indicator strips.
-
Enzymatic detergent suitable for peptide decontamination.[1]
-
Absorbent material for spills.
Personal Protective Equipment (PPE):
-
Nitrile gloves.
-
Safety goggles or face shield.
-
Laboratory coat.
-
Closed-toe shoes.
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for inactivating liquid and solid this compound waste.
A. Liquid Waste (e.g., stock solutions, experimental waste):
-
Segregation: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled chemical waste container.
-
Inactivation:
-
Working in a well-ventilated area or a chemical fume hood, add sodium hypochlorite solution to the liquid waste to achieve a final concentration of at least 1% (v/v).[2] For highly concentrated or pure this compound solutions, a higher concentration of sodium hypochlorite (up to 6%) is recommended to ensure complete inactivation.[2]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the toxin. For complex mixtures, a longer contact time may be necessary.
-
-
Neutralization (if required): If required by your institution's waste management policies, neutralize the excess sodium hypochlorite by adding a reducing agent such as sodium thiosulfate or sodium bisulfite until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper, for example).
-
pH Adjustment: Check the pH of the treated waste. Adjust the pH to be within the range of 6.0-8.0 using appropriate acids or bases.
-
Final Disposal: Dispose of the treated liquid waste in accordance with your institution's and local hazardous waste regulations. Do not pour down the drain unless explicitly permitted by your environmental health and safety office for fully inactivated and neutralized solutions.
B. Solid Waste (e.g., contaminated labware, gloves, paper towels):
-
Collection: Place all solid waste contaminated with this compound into a clearly labeled, leak-proof hazardous waste container.
-
Decontamination:
-
Option 1 (Soaking): Immerse contaminated items in a 1% to 6% sodium hypochlorite solution for at least 30 minutes.[1][2] After soaking, the liquid should be disposed of as hazardous liquid waste, and the decontaminated solid items can be disposed of as regular lab waste, provided they are not otherwise hazardous.
-
Option 2 (Surface Decontamination): For surfaces and equipment, wipe down with a 1% sodium hypochlorite solution or a suitable enzymatic detergent.[1] All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
-
-
Final Disposal: The sealed hazardous waste container with the contaminated solid waste should be collected by your institution's hazardous waste management service.
IV. Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Immediately evacuate the area and prevent others from entering.
-
Don PPE: Put on all required personal protective equipment.
-
Containment: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Inactivation: Carefully apply a 6% sodium hypochlorite solution to the absorbent material and the spill area.[2]
-
Wait: Allow a contact time of at least 30 minutes.
-
Clean-up: Collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Wipe the spill area again with the decontamination solution.
-
Report: Report the spill to your laboratory supervisor and environmental health and safety office.
V. Quantitative Data for Inactivation
| Parameter | Recommendation | Notes | Reference |
| Inactivating Agent | Sodium Hypochlorite (Bleach) | Effective for complete digestion of peptide toxins. | [2] |
| Working Concentration | 1% - 6% (v/v) | Use higher concentrations for more concentrated toxin solutions. | [1][2] |
| Contact Time | Minimum 30 minutes | Longer times may be necessary for complex mixtures. | [2] |
| pH for Final Disposal | 6.0 - 8.0 | Adjust after inactivation and neutralization. |
VI. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the this compound disposal procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
